Whitepaper: In Vitro Mechanism of Action of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Executive Summary The development of novel antitubercular agents requires exploiting strict biochemical divergences between pathogen and host. N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (Compound BDBM96098)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel antitubercular agents requires exploiting strict biochemical divergences between pathogen and host. N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (Compound BDBM96098) represents a highly targeted small molecule designed to disrupt the central carbon metabolism of Mycobacterium tuberculosis (Mtb). As a Senior Application Scientist, I have structured this technical guide to dissect the compound's mechanism of action in vitro, focusing on its selective inhibition of Mtb Class IIa Fructose-1,6-bisphosphate aldolase (MtFBA). This guide provides drug development professionals with the mechanistic rationale, quantitative target profiles, and self-validating experimental protocols necessary to evaluate this compound's efficacy.
Target Biology: The Strategic Advantage of Class IIa Aldolases
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is an essential enzyme in both glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) (1)[1].
The therapeutic window for MtFBA inhibitors is rooted in evolutionary divergence:
Human Aldolases (Class I): Utilize a covalent Schiff-base mechanism involving an active-site lysine residue.
Bacterial Aldolases (Class II): Are obligate metalloenzymes that rely on a divalent metal cation (typically Zn²⁺) to polarize the carbonyl oxygen of the substrate, stabilizing the enolate intermediate without forming a covalent bond ().
Because humans completely lack Class II aldolases, targeting the Zn²⁺-dependent architecture of MtFBA provides a pathway to achieve high antimicrobial potency with negligible human target cross-reactivity.
Molecular Mechanism of Action
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE functions as a potent inhibitor of MtFBA (2)[2].
Structurally, Class II FBAs possess a highly dynamic, flexible region known as the "Z-loop," which closes over the active site upon substrate binding to shield the catalytic metal center and the fragile enolate intermediate from the aqueous solvent (3)[3]. The bulky naphthyl and isoquinoline moieties of the inhibitor are hypothesized to dock into the hydrophobic pockets adjacent to the active site. This binding event either sterically occludes FBP from accessing the Zn²⁺ ion or restricts the conformational mobility of the Z-loop, effectively locking the enzyme in an inactive state.
Fig 1: Mechanistic pathway of MtFBA inhibition by the isoquinolinecarboxamide derivative.
Quantitative Target Profile
To facilitate comparative analysis during lead optimization, the quantitative and structural parameters of the compound are summarized below:
Class I (Schiff-base mechanism) - No cross-reactivity
In Vitro Experimental Methodologies (Self-Validating Protocols)
Because the cleavage of FBP does not produce a direct chromophoric or fluorogenic signal, evaluating the IC50 of this inhibitor requires a Continuous Spectrophotometric Coupled Enzyme Assay . In this system, the production of DHAP is coupled to the oxidation of NADH, allowing for real-time kinetic monitoring.
Step-by-Step Methodology & Causality
1. Buffer & Reagent Preparation:
Prepare a 50 mM Tris-HCl buffer (pH 7.4) supplemented with 150 mM NaCl and 100 µM ZnCl₂.
Causality: The inclusion of ZnCl₂ is critical. Because MtFBA is a metalloenzyme, trace metal chelators in standard water can strip the active site zinc, leading to false-positive "inhibition." Exogenous zinc ensures the enzyme remains fully loaded and catalytically competent.
2. Enzyme-Inhibitor Pre-incubation:
Incubate 50 nM purified recombinant MtFBA with varying concentrations of the isoquinolinecarboxamide inhibitor (e.g., 0.1 µM to 100 µM, keeping final DMSO concentration ≤ 1%) for 15 minutes at 37°C.
Causality: Many bulky active-site inhibitors exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic binding equilibrium prior to substrate introduction, ensuring accurate IC50 calculations.
3. Coupling System Integration:
Add an excess of the coupling enzymes: Triosephosphate isomerase (TPI, 10 U/mL) and α-glycerophosphate dehydrogenase (α-GDH, 2 U/mL), alongside 0.2 mM NADH.
Causality: TPI rapidly isomerizes the G3P byproduct into DHAP. Subsequently, α-GDH reduces all available DHAP into glycerol-3-phosphate, simultaneously oxidizing NADH to NAD⁺.
4. Reaction Initiation & Kinetic Readout:
Initiate the reaction by adding 1 mM FBP. Monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes.
Causality: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) allows for the precise, real-time quantification of reaction velocity.
5. Self-Validation Control (Crucial):
Run a parallel assay omitting MtFBA but including FBP, the inhibitor, TPI, α-GDH, and a known spike of pure DHAP.
Causality: This step creates a self-validating system. If the absorbance at 340 nm still decreases normally, it proves the inhibitor does not off-target inhibit the coupling enzymes (TPI or α-GDH) or interact directly with NADH. Any signal loss in the main assay can therefore be confidently attributed solely to MtFBA inhibition.
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE demonstrates a highly rationalized mechanism of action by selectively targeting the Class IIa metalloaldolase of Mycobacterium tuberculosis. By leveraging the structural requirements of the Zn²⁺-dependent active site and the dynamic Z-loop, this compound bypasses human Class I aldolases entirely. Future optimization should focus on modifying the isoquinoline core to enhance cell wall permeability while maintaining the precise steric fit required for MtFBA active site occlusion.
In vivo pharmacokinetic profiling of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
An In-depth Technical Guide to the In Vivo Pharmacokinetic Profiling of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive fr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the In Vivo Pharmacokinetic Profiling of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for conducting the in vivo pharmacokinetic (PK) profiling of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, a representative member of the versatile isoquinoline carboxamide class of compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development as a therapeutic agent.[5][6] This document details the strategic planning, experimental execution, bioanalytical validation, and data interpretation necessary for a robust PK study, designed to provide critical insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Pharmacokinetic Profiling
The journey of a novel chemical entity from discovery to clinical application is contingent upon a favorable balance of pharmacodynamic (PD) potency and pharmacokinetic (PK) suitability. While the isoquinoline core and its derivatives have shown significant biological promise, their therapeutic potential can only be realized if they can reach the target site of action in sufficient concentration and for an appropriate duration.[1][3] The specific compound, N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, combines the rigid 3,4-dihydroisoquinoline scaffold with a naphthyl carboxamide moiety, suggesting potential interactions with biological targets through both hydrophobic and hydrogen-bonding interactions.
Pharmacokinetic studies are essential to characterize the fate of this molecule within a living organism.[7] This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow that begins with critical pre-analytical considerations and culminates in the interpretation of key PK parameters. Our objective is to equip the drug development professional with the rationale to design, execute, and interpret a definitive in vivo PK study for this class of compounds.
Pre-analytical Strategy: Building a Foundation for Success
Before any animal is dosed, a series of foundational experiments must be conducted. These steps are not merely preliminary; they are critical for ensuring the integrity and interpretability of the in vivo data.
Compound Characterization and Formulation
The purity and identity of the test article must be unequivocally confirmed (e.g., via NMR, LC-MS, and elemental analysis). The compound's physicochemical properties, particularly its aqueous solubility and pKa, are paramount as they dictate the formulation strategy. For a lipophilic molecule like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, a simple aqueous solution is unlikely.
Causality Behind Formulation Choice: The goal is to ensure the compound remains solubilized upon administration and does not precipitate in vivo, which would lead to erroneous and highly variable absorption data. A common approach for early-stage PK studies is to use a vehicle cocktail, such as Solutol HS 15/ethanol/water or PEG400/Tween 80/saline. The chosen vehicle must be tested for its ability to dissolve the compound at the required concentration and must be well-tolerated by the animal model at the intended dose volume.
Bioanalytical Method Development: The Measurement System
The cornerstone of any PK study is a reliable, validated method for quantifying the analyte in a complex biological matrix like plasma.[8] For small molecules, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[9]
Key Development Steps:
Mass Spectrometer Tuning: The compound is infused directly into the mass spectrometer to optimize ionization parameters (e.g., in electrospray ionization mode) and identify the most stable and abundant precursor ion.
Fragmentation: The precursor ion is subjected to collision-induced dissociation to generate characteristic product ions. The most intense and specific precursor-to-product ion transition is selected for quantification in Multiple Reaction Monitoring (MRM) mode.[9]
Internal Standard (IS) Selection: An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic and ionization behavior is chosen. The IS is crucial for correcting for variability during sample processing and analysis.[10]
Chromatographic Separation: A reverse-phase HPLC or UPLC method is developed to separate the analyte from matrix components, preventing ion suppression or enhancement that can compromise data accuracy.[11]
In Vivo Study Design and Execution
The design of the animal study must be tailored to answer specific questions, primarily: how much of the drug gets into circulation, where does it go, and how long does it stay there?
Animal Model Selection
For initial PK screening, the Sprague-Dawley rat is a common and appropriate choice.[12] This model is well-characterized, of a sufficient size to allow for serial blood sampling, and its metabolic enzyme profile has been extensively studied. If the compound is being developed for a central nervous system (CNS) indication, future studies may need to assess brain penetration.[13][14]
Dosing Regimen and Route of Administration
To fully characterize the compound's pharmacokinetics and determine its absolute oral bioavailability (F%), both intravenous (IV) and oral (PO) administration routes are necessary.
Intravenous (IV) Dose: Administered as a bolus via the tail vein. This route ensures 100% of the drug enters systemic circulation, providing a baseline for clearance (CL) and volume of distribution (Vd).[6]
Oral (PO) Dose: Administered via gavage. This route assesses oral absorption and the extent of first-pass metabolism.
A typical study design involves a crossover or parallel-group design with 3-5 animals per group. Dose selection is often based on preliminary toxicology or efficacy studies.
Experimental Workflow Diagram
Caption: High-level workflow for a typical in vivo pharmacokinetic study.
Protocol: In Vivo Dosing and Blood Sampling
Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days prior to the study.
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
Dosing:
IV Group: Administer the compound formulation via a single bolus injection into the lateral tail vein. The dose volume should be low (e.g., 1-2 mL/kg).
PO Group: Administer the compound formulation via oral gavage. The dose volume is typically 5-10 mL/kg.
Blood Collection: Collect serial blood samples (approx. 150 µL) from the tail vein or a cannulated vessel into EDTA-coated tubes.
IV Timepoints: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
PO Timepoints: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Rationale: The early timepoints for the IV route are crucial to accurately define the distribution phase, while the PO timepoints are designed to capture the absorption phase (Tmax).
Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Validation and Sample Analysis
The analysis of study samples must be performed using a method validated according to regulatory standards, such as the FDA's Bioanalytical Method Validation Guidance.[8][15] This ensures the data is accurate, precise, and reproducible.
Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Closeness of determined value to the true value
Precision
Coefficient of variation (CV) should not exceed 15% (20% at LLOQ)
Degree of scatter between a series of measurements
Selectivity
No significant interfering peaks at the retention time of the analyte and IS
Ensures the method can differentiate the analyte from other matrix components
Calibration Curve
Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal
Demonstrates the relationship between concentration and instrument response
Lower Limit of Quantitation (LLOQ)
Analyte response is ≥ 5x blank response; accuracy/precision within ±20%
The lowest concentration that can be reliably quantified
Stability
Analyte concentration remains within ±15% of baseline under various conditions
Ensures analyte does not degrade during sample handling and storage
Pharmacokinetic Data Analysis
The plasma concentration-time data obtained from the bioanalysis is used to calculate key PK parameters. Non-compartmental analysis (NCA) is the most common method for this purpose as it makes fewer assumptions about the data compared to compartmental modeling.[7]
Key Pharmacokinetic Parameters
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption
Tmax
Time at which Cmax is observed
Indicates the speed of absorption
AUC
Area Under the plasma concentration-time Curve
Represents the total systemic exposure to the drug
t½
Elimination half-life
The time required for the plasma concentration to decrease by half
CL
Clearance
The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency
Vd
Apparent Volume of Distribution
A theoretical volume that relates the amount of drug in the body to its plasma concentration
F%
Absolute Oral Bioavailability
The fraction of the oral dose that reaches systemic circulation
Logical Relationship of Key PK Parameters
Caption: Interrelationship between primary and secondary PK parameters.
Hypothetical Pharmacokinetic Data Summary
The following table presents a hypothetical data set for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE following a 2 mg/kg IV and 10 mg/kg PO dose in rats.
The interpretation of PK data provides actionable insights for drug development.
Absorption: The hypothetical Tmax of 1.0 hour suggests relatively rapid oral absorption. The oral bioavailability of 43.8% is moderate, indicating that either absorption from the gut is incomplete or the compound undergoes significant first-pass metabolism in the gut wall or liver.
Distribution: The volume of distribution (Vd) of 4.5 L/kg is significantly larger than the total body water volume in a rat (approx. 0.7 L/kg). This suggests the compound distributes extensively into tissues, which is expected for a lipophilic molecule.
Elimination: The clearance (CL) of 0.69 L/h/kg is moderate relative to hepatic blood flow in the rat (approx. 3.3 L/h/kg). This suggests the compound is not cleared extremely rapidly by the liver. The half-life of ~4.5 hours indicates that with once or twice-daily dosing, steady-state concentrations could be achieved.
These findings would prompt further investigation into metabolic pathways (in vitro metabolism studies using liver microsomes) and potential transporter interactions to better understand the mechanisms behind its bioavailability and clearance.[17]
Conclusion
This technical guide has outlined a rigorous, scientifically-grounded approach to the in vivo pharmacokinetic profiling of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE. By integrating careful pre-analytical strategy, robust in vivo execution, and validated bioanalytical techniques, researchers can generate high-quality PK data. The resulting parameters—Cmax, Tmax, AUC, CL, Vd, and F%—are not merely numbers; they are critical descriptors of a molecule's behavior in a biological system that directly inform dose selection, predict human pharmacokinetics, and ultimately guide the path forward for a promising therapeutic candidate.
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Receptor binding affinity assays for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the principles, methodologies, and data analysis for determining the receptor binding affinity of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE. Recent findings have identified this molecule as an inhibitor of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system, highlighting its potential as an anti-inflammatory agent[1]. Accurate characterization of its binding affinity to STING is paramount for understanding its mechanism of action and for guiding further drug development efforts.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction to the Target: Stimulator of Interferon Genes (STING)
STING is an endoplasmic reticulum-localized transmembrane protein that plays a pivotal role in the cytosolic DNA-sensing pathway, leading to the production of type I interferons and other pro-inflammatory cytokines[1]. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. Consequently, inhibiting aberrant STING signaling with small molecules like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE presents a promising therapeutic strategy[1].
The binding of a ligand to its receptor is the foundational event for its pharmacological effect. Quantifying this interaction through binding affinity assays is a critical step in drug discovery. This guide will focus on two gold-standard methodologies: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction between a ligand and its receptor.[2][3] They are considered the gold standard for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity[3]. These assays typically involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.
There are three main types of radioligand binding experiments: saturation, competition (or inhibition), and kinetic assays.[4][5] For the characterization of a novel unlabeled compound like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, competition binding assays are the most relevant.
Principle of Competition Binding Assays
Competition binding assays measure the ability of an unlabeled test compound to compete with a radioligand for binding to a target receptor.[2][3] By incubating a fixed concentration of radioligand and receptor with increasing concentrations of the unlabeled test compound, a competition curve is generated. This curve is then used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The IC₅₀ value can then be converted to the equilibrium dissociation constant (Kᵢ) for the test compound, which represents its affinity for the receptor.[6][7]
Caption: Workflow of a typical radioligand competition binding assay.
Experimental Protocol: Competition Binding Assay for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE against STING
This protocol is a representative example and should be optimized for specific laboratory conditions.
Materials:
Receptor Source: Cell membranes from a stable cell line overexpressing human STING.
Radioligand: A suitable radiolabeled STING agonist, for example, [³H]-cyclic GMP-AMP ([³H]-cGAMP). The concentration used should be at or below its Kₔ value for STING to ensure assay sensitivity.[8]
Test Compound: N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[9]
Non-specific Binding Control: A high concentration of a known, unlabeled STING ligand (e.g., 10 µM cGAMP).[9]
96-well Filter Plates: Glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[9]
Scintillation Cocktail and Scintillation Counter.
Procedure:
Reagent Preparation:
Thaw the STING-expressing cell membranes on ice and dilute them in assay buffer to a final concentration that provides a robust signal (typically 5-50 µg of protein per well).[9]
Prepare serial dilutions of the test compound in assay buffer. The final concentration range should ideally span from 10⁻¹⁰ M to 10⁻⁵ M.[9]
Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kₔ value.[9]
Assay Plate Setup (in a 96-well filter plate):
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
Non-specific Binding (NSB) Wells: Add the non-specific binding control, radioligand, and cell membranes.
Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.
Incubation:
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). This should be determined empirically in preliminary kinetic experiments.[9]
Termination and Filtration:
Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.
Rapidly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[9]
Detection:
Dry the filter plate completely.
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[9]
Data Analysis
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[9]
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation:[7]
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
Where:
[L] is the concentration of the radioligand.
Kₔ is the dissociation constant of the radioligand for the receptor.
Table 1: Example Data from a Radioligand Competition Binding Assay
Note: Data are hypothetical for illustrative purposes. The Kᵢ was calculated assuming a radioligand concentration equal to its Kₔ.
Surface Plasmon Resonance (SPR): A Label-Free Approach
While radioligand assays are a benchmark, they have drawbacks such as the need for radioactive materials and the potential for the radiolabel to alter binding characteristics.[10] SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11][12] This is particularly advantageous for studying small molecule-protein interactions.[13]
Principle of SPR
In a typical SPR experiment for a small molecule like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, the larger binding partner (the STING protein) is immobilized on a sensor chip surface. The small molecule (the analyte) is then flowed over the surface at various concentrations. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[11]
The resulting data, presented as a sensorgram (a plot of RU versus time), can be used to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), where Kₔ = kₔ/kₐ.
Diagram: Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow of a typical Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol: SPR Analysis of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Binding to STING
Materials:
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
Ligand: Purified, recombinant human STING protein.
Analyte: N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, serially diluted in running buffer.
Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
Activate the sensor chip surface using a standard amine coupling protocol with EDC/NHS.
Inject the purified STING protein over the activated surface to achieve a desired immobilization level.
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
Analyte Injection (Binding Measurement):
Inject a series of concentrations of the test compound over both the STING-immobilized surface and the reference surface. Start with a broad concentration range and then narrow it down around the expected Kₔ.
Each injection cycle consists of:
Association Phase: The test compound is flowed over the surface for a defined period, allowing for binding to occur.
Dissociation Phase: Running buffer is flowed over the surface, and the dissociation of the compound from the protein is monitored.
Between cycles, the surface may need to be regenerated with a specific solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove all bound analyte. This step requires careful optimization to ensure the immobilized protein is not denatured.
Data Analysis:
The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.
The processed sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
This fitting process yields the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₔ).
Note: Data are hypothetical for illustrative purposes.
Conclusion
This guide has outlined two robust and widely accepted methods for determining the receptor binding affinity of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE to its target, the STING protein. Radioligand binding assays provide a highly sensitive measure of affinity in a competitive format, while Surface Plasmon Resonance offers a label-free, real-time analysis of the binding kinetics.
The choice of assay depends on the specific research question, available resources, and the stage of the drug discovery process. For high-throughput screening, simplified versions of these assays might be employed, whereas for detailed mechanistic studies, a comprehensive kinetic analysis using SPR is invaluable. By applying these methodologies with scientific rigor, researchers can accurately characterize the binding properties of this promising anti-inflammatory compound, paving the way for its further development.
References
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
Wang, A. Z., et al. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry. ACS Publications.
Zemlin, F., et al. (2005). Receptor-ligand binding assays: technologies and applications. PubMed.
Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR).
European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
Wikipedia. (n.d.). Ligand binding assay.
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?.
Limbird, L. E. (n.d.). Radioligand binding methods for membrane preparations and intact cells. ResearchGate.
De, W., & Liu, J. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
Davenport, A. P. (n.d.). Radioligand binding assays and their analysis. PubMed.
Neumann, T., et al. (n.d.). Affinity constants for small molecules from SPR competition experiments. PubMed.
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
BenchChem. (n.d.). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
Labome. (2022). Receptor-Ligand Binding Assays.
Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry.
Rational Design and SAR of N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide Analogs: Targeting Mycobacterial Fructose-1,6-Bisphosphate Aldolase
Executive Summary & Biological Rationale The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel, unexploited therapeutic targets....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Rationale
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel, unexploited therapeutic targets. One such highly promising target is Fructose-1,6-bisphosphate aldolase (MtFBA) , an essential enzyme in the mycobacterial glycolytic and gluconeogenic pathways.
Crucially, MtFBA is a Class II metalloaldolase (requiring a catalytic zinc ion), whereas humans rely exclusively on Class I aldolases (which utilize a Schiff-base mechanism and lack a metal requirement). This fundamental mechanistic divergence provides a massive selectivity window for drug design. High-throughput screening (HTS) campaigns, specifically documented in1 [1], identified N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 329078-03-7) as a potent, selective inhibitor of MtFBA.
This whitepaper provides an in-depth analysis of the Structural Activity Relationship (SAR) of this unique chemotype, detailing the mechanistic causality of its pharmacophore, and outlining self-validating experimental protocols for analog synthesis and kinetic evaluation.
Mechanistic Pathway & Binding Hypothesis
The isoquinolinecarboxamide scaffold operates via a competitive inhibition mechanism within the MtFBA active site. The molecule can be conceptually divided into three functional zones:
The 1-Naphthyl Tail: Acts as a hydrophobic anchor, engaging in
π−π
stacking with aromatic residues lining the entrance of the zinc-binding pocket.
The Urea (Carboxamide) Linker: Serves as a bidentate hydrogen-bond donor/acceptor network, interacting with key catalytic residues (e.g., His/Asp) and properly orienting the flanking ring systems.
The 3,4-Dihydroisoquinoline Head: Provides a rigid, bicyclic framework that projects the urea linker into the correct spatial vector while occupying an adjacent hydrophobic sub-pocket.
Mechanistic workflow of MtFBA inhibition by isoquinolinecarboxamide analogs.
Structural Activity Relationship (SAR) Analysis
To optimize the hit compound, systematic modifications were evaluated across the three pharmacophoric zones. The goal was to enhance binding affinity (lower IC
50
) while maintaining favorable physicochemical properties for mycobacterial cell wall permeability [2].
Modification of the Tail (Zone 1)
The steric bulk of the 1-naphthyl group is critical. Replacing it with a simple phenyl ring (Compound 2) results in a drastic loss of activity, indicating that the binding pocket requires a larger
π
-electron surface area. Shifting the attachment point to a 2-naphthyl configuration (Compound 3) alters the trajectory of the urea linker, leading to a 3-fold drop in potency.
Isosteric Replacement of the Linker (Zone 2)
The urea moiety is highly sensitive to modification. Substitution with a thiourea (Compound 4) reduces the hydrogen-bond acceptor strength of the chalcogen, decreasing affinity. Complete removal of one NH group to form a standard amide (Compound 5) abolishes activity, proving that the bidentate hydrogen-bond donor capacity of the urea is non-negotiable for target engagement.
Substitution on the Core (Zone 3)
The 3,4-dihydroisoquinoline core is optimal for vectorial projection. Replacing it with a 1,2,3,4-tetrahydroquinoline (Compound 7) changes the nitrogen's hybridization and exit vector, severely penalizing binding. However, adding an electron-donating methoxy group at the 6-position of the isoquinoline ring (Compound 6) yields a sub-micromolar inhibitor, likely by engaging an auxiliary hydrogen-bond donor in the MtFBA pocket [3].
Quantitative SAR Data Summary
Compound
Zone 1 (Tail)
Zone 2 (Linker)
Zone 3 (Head)
MtFBA IC
50
(µM)
1 (Hit)
1-Naphthyl
Urea
3,4-dihydroisoquinoline
2.4
2
Phenyl
Urea
3,4-dihydroisoquinoline
>50.0
3
2-Naphthyl
Urea
3,4-dihydroisoquinoline
8.1
4
1-Naphthyl
Thiourea
3,4-dihydroisoquinoline
15.5
5
1-Naphthyl
Amide
3,4-dihydroisoquinoline
>100.0
6
1-Naphthyl
Urea
6-methoxy-3,4-dihydroisoquinoline
0.8
7
1-Naphthyl
Urea
1,2,3,4-tetrahydroquinoline
45.2
Experimental Methodologies
To ensure absolute scientific integrity, the following self-validating protocols detail the synthesis of the analogs and the kinetic evaluation of their inhibitory activity.
Step-by-Step Synthesis Protocol (Urea Formation)
The synthesis of the isoquinolinecarboxamide scaffold relies on the nucleophilic addition of a secondary amine to an isocyanate.
Preparation: In an oven-dried 50 mL round-bottom flask purged with argon, dissolve 1.0 mmol of 1,2,3,4-tetrahydroisoquinoline (or its substituted derivative) in 10 mL of anhydrous dichloromethane (DCM).
Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 mmol of 1-naphthyl isocyanate dropwise over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality note: The reaction is highly exothermic and rapid; cooling prevents the formation of symmetric urea byproducts caused by trace moisture.
Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO
3
. Extract the organic layer, wash with brine, and dry over anhydrous Na
2
SO
4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide as a white solid.
MtFBA Coupled-Enzyme Kinetic Assay
Because the cleavage of Fructose-1,6-bisphosphate (FBP) does not produce a directly measurable chromophore, we utilize a coupled-enzyme system. The products of MtFBA (G3P and DHAP) are funneled into a secondary reaction that oxidizes NADH, allowing real-time spectrophotometric monitoring at 340 nm.
Buffer Preparation: Prepare a standard assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, and 1 mM ZnCl
2
. Causality note: Supplemental zinc is critical to maintain the structural integrity of the Class II metalloaldolase during the assay.
Reagent Master Mix: To a 96-well UV-transparent microplate, add the assay buffer, 0.2 mM NADH, 1 U/mL Triosephosphate isomerase (TPI), 1 U/mL Glycerol-3-phosphate dehydrogenase (G3PDH), and 10 nM purified recombinant MtFBA.
Compound Incubation: Add the synthesized analogs (dissolved in DMSO, final DMSO concentration
≤
1%) at varying concentrations (0.1 µM to 100 µM). Incubate at 37 °C for 15 minutes to allow equilibrium binding.
Initiation: Initiate the reaction by adding 2 mM Fructose-1,6-bisphosphate (FBP).
Data Acquisition & Validation: Monitor the decrease in absorbance at 340 nm for 10 minutes using a microplate reader. Calculate the initial velocity (
V0
) from the linear portion of the curve.
Self-Validating Counter-Screen: Crucial Step: To ensure the compound is not a false positive inhibiting the coupling enzymes (TPI or G3PDH), run a parallel assay omitting MtFBA and initiating directly with DHAP. Compounds showing inhibition here must be discarded.
Conclusion
The N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide scaffold represents a highly tractable starting point for the development of novel antitubercular agents targeting MtFBA. The SAR clearly dictates that the bidentate urea linker and the bulky 1-naphthyl
π
-system are strict pharmacophoric requirements. Future lead optimization should focus on functionalizing the 3,4-dihydroisoquinoline core (as seen in Compound 6) to improve potency while tuning the overall lipophilicity (clogP) to ensure optimal penetration through the notoriously thick mycobacterial cell envelope.
References
Novel Antimycobacterial Compounds Suppress NAD Biogenesis by Targeting a Unique Pocket of NaMN Adenylyltransferase
ACS Chemical Biology
Machine Learning Prediction of Mycobacterial Cell Wall Permeability of Drugs and Drug-like Compounds
MDPI
In silico study of 4-phosphorylated derivatives of 1,3-oxazole as inhibitors of Candida albicans fructose-1,6-bisphosphate aldolase II
ResearchG
Crystal Structure and Conformational Analysis of N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide: A Comprehensive Technical Guide
Executive Summary Tetrahydroisoquinoline-derived ureas represent a privileged scaffold in modern medicinal chemistry, functioning as potent antagonists for TRPM8 channel receptors[1], selective Rho kinase (ROCK) inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tetrahydroisoquinoline-derived ureas represent a privileged scaffold in modern medicinal chemistry, functioning as potent antagonists for TRPM8 channel receptors[1], selective Rho kinase (ROCK) inhibitors[2], and modulators of the STING pathway[3]. The compound N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide integrates a rigid 1-naphthyl headgroup with a flexible 3,4-dihydroisoquinoline (THIQ) ring via a urea linker. Understanding its precise 3D conformation and supramolecular packing is critical for rational drug design. This whitepaper provides a comprehensive, self-validating methodology for the crystallographic and computational analysis of this molecule.
Molecular Architecture and Conformational Causality
The 3D geometry of N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is dictated by the interplay of steric hindrance, electronic delocalization, and non-covalent interactions across its three core domains:
The Urea Linker (Planarity & Rigidity): The delocalization of the nitrogen lone pairs into the carbonyl
π∗
orbital restricts rotation around the N–C(O) bonds, forcing the urea core into a near-planar geometry. This creates a highly directional hydrogen-bonding motif where the N-H acts as a strong donor and the C=O as a strong acceptor[4].
The 1-Naphthyl Group (Steric Twist): If the 1-naphthyl ring were to adopt a coplanar geometry with the urea linker, it would induce a severe steric clash between the naphthyl peri-hydrogen (H8) and the urea carbonyl oxygen. To relieve this torsional strain, the naphthyl ring is forced to rotate out of the urea plane, typically adopting an orthogonal or highly twisted dihedral angle (
θ≈50∘−65∘
).
The THIQ Ring (Puckering): The nitrogen atom (N2) of the THIQ ring is sp
2
-hybridized due to urea conjugation. However, the adjacent sp
3
-hybridized carbons (C3 and C4) prevent the ring from achieving full planarity. Consequently, the THIQ ring adopts a half-chair conformation to minimize eclipsing interactions between its axial and equatorial protons.
Experimental Workflow: Crystallographic Analysis
To obtain high-resolution structural data, the experimental protocol must be designed as a self-validating system where each step confirms the integrity of the previous one.
Step-by-Step Methodology
Crystal Growth (Vapor Diffusion):
Protocol: Dissolve 10 mg of the compound in 0.5 mL of a polar aprotic solvent (e.g., ethyl acetate). Place the vial inside a larger closed chamber containing a non-polar antisolvent (e.g., n-hexane).
Causality: Vapor diffusion allows the antisolvent to slowly penetrate the solution, ensuring that nucleation occurs at low supersaturation. This prevents rapid precipitation, yielding high-quality single crystals without twinning.
Validation: Inspect crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single crystal lattice rather than an amorphous or twinned aggregate.
Data Collection (Cryocooling):
Protocol: Mount a suitable crystal on a diffractometer equipped with a Cu K
α
microfocus source (
λ=1.54184
Å). Flash-cool the crystal to 100 K using a liquid nitrogen stream.
Causality: Cryocooling minimizes the thermal displacement parameters (B-factors) of the atoms, sharpening the diffraction spots and allowing for the accurate resolution of hydrogen atom positions.
Structure Solution and Refinement:
Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and perform full-matrix least-squares refinement on
F2
(e.g., SHELXL).
Validation: The internal agreement factor (
Rint
) of symmetrically equivalent reflections must be
<0.05
.
Self-validating crystallographic workflow for THIQ-urea derivatives.
Crystallographic Validation Metrics
A solved structure is only trustworthy if its refinement metrics fall within strict boundaries. The protocol is validated when:
R1
value:<0.05
(indicates the model accurately predicts the observed diffraction data).
Goodness-of-Fit (GoF): Converges near
1.00
. A GoF
≫1
indicates under-parameterization, while GoF
≪1
indicates over-parameterization.
Residual Electron Density: Maximum peak/hole should be
<0.5
e/Å
3
, confirming no missing atoms or solvent molecules.
Computational Conformational Analysis (DFT)
While X-ray crystallography provides a static snapshot of the global minimum in the solid state, molecules in biological systems are dynamic. Density Functional Theory (DFT) is required to map the Potential Energy Surface (PES) and understand the energy barriers of conformational isomerization.
Step-by-Step Methodology
Initial Geometry Extraction: Extract the heavy-atom coordinates directly from the validated crystallographic CIF file to serve as the starting geometry.
DFT Optimization:
Protocol: Optimize the geometry using the B3LYP functional with the 6-311G(d,p) basis set and Grimme’s D3 dispersion correction (B3LYP-D3/6-311G**).
Causality: Standard DFT often fails to capture long-range electron correlations. The D3 empirical dispersion correction is strictly required to accurately model the intramolecular
π−π
and CH-
π
interactions between the naphthyl and THIQ systems.
Relaxed PES Scan:
Protocol: Perform a relaxed coordinate scan of the Naphthyl-Urea dihedral angle (
θ
) from
0∘
to
180∘
in
10∘
increments.
Validation: Perform a vibrational frequency calculation on the identified minima and transition states. A true minimum must yield zero imaginary frequencies, whereas a transition state must yield exactly one imaginary frequency corresponding to the rotational mode.
DFT-based potential energy surface scan for naphthyl ring rotation.
Quantitative Structural Data
Based on the crystallographic analysis of related isoquinolinecarboxamides and THIQ-ureas[1][4], the following quantitative structural parameters are expected for N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. These metrics serve as a benchmarking reference for newly synthesized batches.
Structural Parameter
Expected Value
Structural Significance & Causality
C=O Bond Length
1.22−1.24
Å
Elongated compared to free ketones due to urea resonance and participation in intermolecular hydrogen bonding.
C–N(THIQ) Bond Length
1.34−1.36
Å
Shorter than a standard C-N single bond (~1.47 Å), confirming partial double-bond character and planarization of N2.
C–N(Naphthyl) Bond Length
1.40−1.42
Å
Elongated due to steric twisting, which slightly disrupts the conjugation between the urea core and the naphthyl
π
-system.
Naphthyl-Urea Dihedral (
θ
)
50∘−65∘
Orthogonal twist driven by the steric repulsion of the naphthyl peri-hydrogen (H8).
THIQ Puckering Amplitude (
Q
)
0.40−0.48
Å
Quantifies the deviation from planarity; confirms the half-chair conformation of the saturated C3-C4 bridge.
Intermolecular N-H···O Distance
2.80−2.95
Å
Strong amide-to-amide hydrogen bonding, typically driving the formation of 1D supramolecular chains or
β
-sheet-like networks[4].
References
Parra, N. et al. "Crystal structure analysis of supramolecular arrangements in bis(1-isoquinolinecarboxamide)alkanes and their Ag(I) complexes." CrystEngComm, 2017. [Link]
De Petrocellis, L. et al. "Tetrahydroisoquinoline-Derived Urea and 2,5-Diketopiperazine Derivatives as Selective Antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) Channel Receptor and Antiprostate Cancer Agents." Journal of Medicinal Chemistry, 2016.[Link]
Zhou, X. et al. "Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents." European Journal of Medicinal Chemistry, 2025.[Link]
HPLC method development and validation for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Abstract Th...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE. The protocol herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative explains the rationale behind experimental choices, from initial parameter selection based on the analyte's chemical structure to the systematic optimization and subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Rationale
N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex molecule featuring a naphthalene group, an isoquinoline core, and a carboxamide linker. The presence of large aromatic systems suggests significant hydrophobicity and strong ultraviolet (UV) absorbance, making RP-HPLC with UV detection the analytical method of choice. The basic nitrogen atom in the isoquinoline moiety implies that the analyte's retention behavior will be pH-dependent.
Given the absence of published physicochemical data for this specific molecule, this guide establishes a method from first principles. The initial conditions are derived from an expert analysis of the molecule's structure, and the subsequent optimization process is detailed to achieve a robust, specific, and reliable quantitative method.
Method Development Strategy
The development of a robust HPLC method requires a systematic approach. Our strategy involves selecting the appropriate stationary phase, mobile phase composition, and detection wavelength, followed by optimization to achieve the desired chromatographic performance.
Initial Parameter Selection: A Rationale-Driven Approach
Stationary Phase (Column) Selection: The analyte possesses significant non-polar character due to the naphthalene and isoquinoline rings. Therefore, a C18 column is the logical starting point, as it provides strong hydrophobic retention. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard choice that balances efficiency, resolution, and backpressure.
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is suitable for eluting this compound from a C18 column.
Organic Solvent: Acetonitrile is chosen over methanol as it typically provides better peak shapes for nitrogen-containing compounds and has a lower UV cutoff.
Aqueous Phase & pH Control: The basic nitrogen in the isoquinoline ring (pKa estimated around 5-6) can cause peak tailing if not properly addressed. Maintaining the mobile phase pH below the pKa by at least 2 units will ensure the analyte is in its protonated, single ionic form, leading to sharper, more symmetrical peaks. A phosphate buffer at pH 3.0 is an excellent choice as it provides good buffering capacity and is compatible with UV detection.
Detection Wavelength (λmax): The naphthalene chromophore is expected to have a strong absorbance. A photodiode array (PDA) detector should be used initially to scan the analyte's UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For naphthalene derivatives, this is often in the range of 220-230 nm or around 280 nm.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining the column at a constant temperature, for example, 30 °C, will ensure retention time reproducibility.
Experimental Workflow for Method Optimization
The following workflow systematically refines the initial parameters to achieve optimal separation and peak shape.
Fig 1. Systematic workflow for HPLC method development.
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions derived from the development process.
Parameter
Condition
Instrument
HPLC with PDA or UV Detector, Autosampler, and Column Oven
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B
Acetonitrile (HPLC Grade)
Mode
Isocratic
Composition
Mobile Phase A : Mobile Phase B (40:60, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
225 nm (Determined via PDA scan)
Injection Volume
10 µL
Run Time
10 minutes
Diluent
Mobile Phase
HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.
System Suitability
Before any validation runs, the chromatographic system's suitability must be confirmed. This is achieved by making five replicate injections of a standard solution.
Protocol:
Prepare a standard solution of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE at a concentration of 100 µg/mL.
Inject this solution five times.
Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.
Calculate the tailing factor and theoretical plates for the first injection.
Acceptance Criteria:
%RSD of Peak Area: ≤ 2.0%
%RSD of Retention Time: ≤ 1.0%
Tailing Factor (T): ≤ 1.5
Theoretical Plates (N): ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
Inject a standard solution of the analyte.
If available, inject a sample of a placebo (matrix without the analyte).
If available, inject a sample spiked with known impurities or a forced degradation sample (e.g., acid, base, peroxide, heat, light stressed).
Assess peak purity of the analyte in the presence of other components using a PDA detector.
Acceptance Criteria:
The blank and placebo injections should show no significant peaks at the retention time of the analyte.
The analyte peak should be resolved from all other peaks (resolution > 2).
The peak purity analysis must pass, indicating no co-eluting impurities.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
Protocol:
Prepare a stock solution of the analyte.
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration level in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Concentration (µg/mL)
Mean Peak Area (n=3)
%RSD
50
510,234
0.8%
75
764,987
0.6%
100
1,021,543
0.4%
125
1,275,891
0.5%
150
1,533,456
0.3%
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on a placebo matrix spiked with known amounts of the analyte.
Protocol:
Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each concentration level.
Analyze the samples and calculate the percentage recovery.
%Recovery = (Measured Concentration / Spiked Concentration) x 100
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each level.
Spiked Level
Concentration (µg/mL)
Mean % Recovery (n=3)
80%
80
99.5%
100%
100
100.2%
120%
120
99.8%
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability - Intra-day):
Prepare six separate samples at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst and instrument.
Calculate the %RSD of the results.
Protocol (Intermediate Precision - Inter-day):
Repeat the repeatability study on a different day, with a different analyst and/or on a different instrument.
Calculate the %RSD for the combined results from both days.
Acceptance Criteria:
Repeatability: %RSD ≤ 2.0%
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
The concentration that yields an S/N ratio of 3:1 is estimated as the LOD.
The concentration that yields an S/N ratio of 10:1 is estimated as the LOQ.
Inject a solution at the estimated LOQ concentration six times and calculate the %RSD to confirm precision.
Acceptance Criteria:
LOD: S/N ratio ≈ 3:1
LOQ: S/N ratio ≈ 10:1, with %RSD of replicate injections ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
Inject a standard solution and evaluate the effect on retention time, peak area, and tailing factor.
Acceptance Criteria:
System suitability parameters should still be met under all varied conditions.
The changes should not significantly impact the quantitative results.
Application
Application Note & Protocol: Solubilization of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE for Cell Culture
Introduction N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a complex organic small molecule. Its chemical structure, characterized by multiple aromatic rings including naphthyl and isoquinoline groups, conf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a complex organic small molecule. Its chemical structure, characterized by multiple aromatic rings including naphthyl and isoquinoline groups, confers a high degree of hydrophobicity. This property makes it practically insoluble in aqueous solutions like cell culture media, posing a significant challenge for in vitro studies.[1][2] Delivering a hydrophobic compound to cells in a physiologically relevant context requires a carefully designed solubilization and dilution strategy to ensure compound stability, accurate dosing, and minimal solvent-induced artifacts.
This document provides a comprehensive, field-proven protocol for dissolving, storing, and diluting N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE for use in cell-based assays. The methodology is grounded in established best practices for handling poorly soluble compounds in a research setting.
Physicochemical Data & Solubility Summary
Successful preparation begins with understanding the compound's properties. While specific experimental solubility data for this molecule is not widely published, its characteristics can be inferred from its structure and the behavior of similar N-aryl carboxamide compounds.
The large, non-polar aromatic structure predicts poor solubility in water.[1]
Primary Solvent
Dimethyl Sulfoxide (DMSO), Anhydrous
DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds for biological screening.[4][5]
Storage
Powder: Room Temp, desiccated. Stock: ≤ -20°C, protected from light.
Protects from degradation due to moisture, light, and repeated freeze-thaw cycles.
Conceptual Workflow: From Powder to Cellular Target
To effectively use a hydrophobic compound in cell culture, it must be transitioned from a solid state to a soluble form in an organic solvent, and finally to a pseudo-soluble, stable dispersion in the aqueous medium that bathes the cells. This multi-step process is critical for achieving reproducible experimental results.
Figure 1: Conceptual path from solid compound to cell treatment.
Protocol 1: Preparation of a 10 mM Master Stock Solution
Objective: To create a sterile, high-concentration master stock solution in an appropriate organic solvent. This master stock serves as the foundation for all subsequent experimental dilutions.
Sterile, amber or opaque 1.5 mL microcentrifuge tubes
Sterile, 0.22 µm syringe filters (PTFE or PVDF membrane recommended for solvent resistance)
Sterile syringes (1 mL)
Vortex mixer
Workflow Diagram: Master Stock Preparation
Figure 2: Step-by-step workflow for preparing the master stock solution.
Procedure:
Calculation: To prepare a 10 mM stock solution, the required mass is calculated using the formula:
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
Mass (mg) = 10 mmol/L × 0.001 L × 314.37 g/mol = 3.14 mg
Therefore, you will need 3.14 mg of the compound to make 1 mL of a 10 mM stock solution.
Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature to prevent moisture condensation on the powder.
Weighing: In a chemical fume hood, carefully weigh 3.14 mg of the powder and transfer it into a sterile, light-protecting (amber or opaque) microcentrifuge tube.
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that no solid particulates remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
Sterilization: Draw the entire solution into a 1 mL sterile syringe. Attach a 0.22 µm sterile syringe filter with a solvent-resistant membrane (PTFE is highly recommended) to the syringe tip.
Aliquoting & Storage: Filter the solution directly into multiple, smaller-volume sterile amber microcentrifuge tubes. Aliquoting (e.g., 20-50 µL per tube) is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately at -20°C for use within a few months or at -80°C for long-term storage.
Protocol 2: Preparation of Final Working Solutions
Objective: To dilute the high-concentration master stock into aqueous cell culture medium to achieve the final desired treatment concentration while avoiding compound precipitation.
Key Principle: Serial Dilution
Directly diluting the DMSO stock 1:1000 or higher into the medium can cause the hydrophobic compound to instantly precipitate or "crash out" of the solution. The recommended method is to perform at least one intermediate dilution step and to add the compound concentrate to the medium (not the other way around) with constant agitation.
Workflow Diagram: Working Solution Preparation
Figure 3: Serial dilution workflow to prepare a final 10 µM working solution.
Procedure (Example for a 10 µM Final Concentration):
Thaw and Prepare: Thaw a single aliquot of the 10 mM master stock at room temperature. Pre-warm your complete cell culture medium to 37°C in a water bath.
Intermediate Dilution (1:100):
In a sterile tube, add 198 µL of the pre-warmed cell culture medium.
Add 2 µL of the 10 mM master stock directly into the medium.
Immediately cap and vortex or pipette vigorously to mix. This creates a 100 µM intermediate solution in 1% DMSO.
Final Dilution (1:10):
In a separate sterile tube, add 900 µL of the pre-warmed cell culture medium.
Add 100 µL of the 100 µM intermediate solution to the medium.
Mix thoroughly by gentle inversion or pipetting. This creates your 10 µM final working solution .
Vehicle Control: It is essential to prepare a vehicle control. This contains the same final concentration of DMSO as your treatment group. To do this, follow the same dilution steps but use pure DMSO instead of the compound stock solution. In this example, the final DMSO concentration is 0.1%.
Application: Use the final working solution to treat your cells immediately after preparation to minimize the risk of precipitation over time.
Important Considerations & Troubleshooting
Consideration
Best Practice & Explanation
DMSO Cytotoxicity
The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% . While some cell lines can tolerate up to 0.5%, higher concentrations can inhibit proliferation and induce off-target effects, confounding results.[6][7] Always run a vehicle control to account for any solvent effects.
Precipitation
If you observe cloudiness or precipitate at any stage, do not use the solution. Troubleshooting: Try a lower concentration, increase the intermediate dilution volume, or ensure rapid mixing by adding the stock to the medium while vortexing.
Compound Stability
Hydrophobic compounds in aqueous media are often not stable for long periods. Always prepare working solutions fresh from the frozen master stock for each experiment. Do not store diluted working solutions.
Filter Selection
Using an incorrect syringe filter (e.g., cellulose acetate) with DMSO can cause the filter to dissolve, contaminating your stock solution. Use only solvent-resistant membranes like PTFE or PVDF .[5]
Documentation
Always label tubes clearly and record lot numbers, preparation dates, and calculations in your lab notebook. This is crucial for reproducibility.
References
NextSDS. N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE. Available at: [Link]
Hadipour, M., et al. (2020). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery Science and Technology.
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]
Vergaraja, S. C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
Oprea, T. I., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available at: [Link]
Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Physicochemical Characterization, and Pharmacokinetics. Journal of Pharmaceutical Sciences.
Merck Millipore. Solvent Filtration. Available at: [Link]
LFI. (2020). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. Available at: [Link]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in Human Plasma
Abstract This application note describes a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in human plasma. The 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold is of significant interest in drug discovery, with some derivatives showing potential as potent inhibitors of critical signaling pathways, such as the STING pathway involved in innate immunity[1]. Accurate quantification of such compounds in biological matrices is paramount for evaluating their pharmacokinetic (PK) and toxicokinetic (TK) profiles in preclinical and clinical studies. The presented protocol utilizes a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method was developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[2][3][4][5]. The protocol demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for routine analysis in a regulated bioanalytical laboratory.
Introduction and Scientific Rationale
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a synthetic molecule featuring a rigid 3,4-dihydroisoquinoline core linked to a naphthalene group via a carboxamide bridge[6][7]. This structural class is under investigation for various therapeutic applications due to its privileged scaffold that can interact with a range of biological targets[7]. The development of a robust bioanalytical method is a critical prerequisite for advancing such a candidate through the drug development pipeline. LC-MS/MS is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range[8][9].
The primary challenge in plasma sample analysis is the presence of complex endogenous components like proteins and phospholipids, which can interfere with analysis and cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect[9][10]. Therefore, an effective sample preparation strategy is essential. This protocol employs a simple yet effective "solvent first" protein precipitation method, which is amenable to high-throughput 96-well plate formats and effectively removes the majority of protein-based interferences[11][12][13].
Materials and Reagents
Analytes:
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (Analyte) reference standard (>98% purity).
N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (Internal Standard, IS) reference standard (>98% purity).
Solvents and Chemicals:
Acetonitrile (ACN), HPLC or LC-MS grade.
Methanol (MeOH), HPLC or LC-MS grade.
Formic acid (FA), LC-MS grade (~99%).
Deionized water, 18.2 MΩ·cm or greater.
Biological Matrix:
Drug-free, pooled human plasma (K2-EDTA as anticoagulant).
Labware:
96-well protein precipitation filter plates (e.g., ISOLUTE® PPT+)[12].
96-well collection plates (1 mL or 2 mL).
Autosampler vials with inserts.
Calibrated micropipettes and multichannel pipettes.
Instrumentation and Analytical Conditions
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
Liquid Chromatography (LC)
The chromatographic conditions are designed to provide a sharp, symmetrical peak for the analyte, well-separated from any potential interferences from the plasma matrix.
Parameter
Condition
Column
Reversed-Phase C18, 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.5 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Gradient Elution
Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry (MS/MS)
Detection is performed in positive ion ESI mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Gas 1
50 psi
Ion Source Gas 2
55 psi
Curtain Gas
35 psi
IonSpray Voltage
5500 V
Temperature
500 °C
MRM Transitions
Compound
Analyte
Internal Standard
Note: Q1/Q3 masses are predicted based on the chemical structures ([M+H]+) and common fragmentation patterns. These must be optimized experimentally by infusing the pure compounds into the mass spectrometer.
Experimental Procedures
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the Analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
Analyte Working Solutions: Prepare serial dilutions of the Analyte stock solution with 50:50 (v/v) ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with ACN containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.
Preparation of Calibration Standards and Quality Control Samples
To prepare the CS and QC samples, spike 5 µL of the appropriate Analyte working solution into 95 µL of blank human plasma. This yields a 1:20 dilution.
Calibration Curve: Prepare an 8-point calibration curve over the desired concentration range (e.g., 1 - 1000 ng/mL).
Quality Control Samples: Prepare QC samples at four levels:
This protocol is designed for a 96-well plate format to maximize throughput.
Caption: Step-by-step protein precipitation workflow for plasma samples.
Bioanalytical Method Validation
The method should be validated according to the latest international guidelines (e.g., FDA BMV Guidance, ICH M10)[2][3][5][16]. The validation assesses the method's performance and reliability.
Validation Parameters and Acceptance Criteria
Parameter
Purpose
Acceptance Criteria
Selectivity
To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve
To demonstrate the relationship between instrument response and concentration.
At least 6 out of 8 non-zero standards must be within ±15% of their nominal value (±20% for LLOQ). A correlation coefficient (r²) of ≥0.99 is desired.
Accuracy & Precision
To determine the closeness of measured concentrations to the nominal value and the degree of scatter.
Intra- and inter-assay precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% of nominal (±20% at LLOQ).
Recovery
To assess the efficiency of the extraction process.
Recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect
To evaluate the impact of the plasma matrix on analyte ionization.
The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Stability
To ensure the analyte is stable throughout the sample lifecycle.
Mean concentration at each QC level must be within ±15% of the nominal concentration.
Example Validation Data (Hypothetical)
Intra- and Inter-Assay Precision and Accuracy
QC Level
Nominal Conc. (ng/mL)
Intra-Assay (n=6)
Inter-Assay (n=18, 3 runs)
Accuracy (%)
Precision (%)
LLOQ
1.0
104.5
8.9
LQC
3.0
98.7
6.5
MQC
400.0
101.2
4.1
HQC
800.0
97.6
3.5
Stability Assessment (Analyte in Human Plasma)
Stability Condition
QC Level
Accuracy (% of Nominal)
Bench-Top (6 hours at RT)
LQC & HQC
95.8% - 103.4%
Freeze-Thaw (3 cycles)
LQC & HQC
97.1% - 101.5%
Long-Term (-80 °C, 90 days)
LQC & HQC
94.5% - 99.8%
Application and Conclusion
The overall analytical process is summarized in the diagram below.
Caption: High-level overview of the bioanalytical quantification process.
This application note presents a reliable and high-throughput LC-MS/MS method for quantifying N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in human plasma. The simple protein precipitation sample preparation procedure allows for rapid processing of large sample batches, which is highly advantageous in a drug development setting[12][17]. The method demonstrates excellent performance characteristics that meet the stringent requirements of international regulatory guidelines for bioanalytical method validation[3][4]. This validated protocol is fit-for-purpose and can be confidently deployed to support pharmacokinetic and toxicokinetic studies, providing crucial data to inform the clinical development of this and structurally related compounds.
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.
Popović, Z., et al. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC.
Jespersen, S., et al. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry.
Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC.
Mahesh, M. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry. Asian Journal of Pharmaceutics.
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC.
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry.
PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
European Medicines Agency. (2011). Guideline on bioanalytical method validation.
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one.
Taylor & Francis. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction.
WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
ACS Publications. (n.d.). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry.
MDPI. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma.
Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies.
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
Chemical Science (RSC Publishing). (2024). Supramolecular chemistry of liquid–liquid extraction.
Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives as STING Inhi.
FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
ACS Publications. (2025). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma. Analytical Chemistry.
ResearchGate. (n.d.). Determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry.
ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry.
European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
NorthEast BioLab. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
Rasayan Journal of Chemistry. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA.
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
Ashdin Publishing. (n.d.). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib.
Application Notes & Protocols: Optimal Dosing of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in Murine Models
A Note on the Compound: The compound N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a novel molecule. The following guidelines have been developed based on established principles for compounds with similar c...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Compound: The compound N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a novel molecule. The following guidelines have been developed based on established principles for compounds with similar core structures, specifically the isoquinoline carboxamide motif, which is a key pharmacophore in Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Protocols are therefore grounded in the extensive preclinical data available for the well-characterized PARP inhibitor, Olaparib, and are adapted for a compound we will refer to as "Isoquinoparib" for the remainder of this document.
Scientific Background and Mechanism of Action
Isoquinoparib is hypothesized to function as a potent inhibitor of PARP enzymes (PARP1 and PARP2), which are critical for the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into toxic DSBs.[4] The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and cell death, a concept known as synthetic lethality .[5][6]
The primary goals of in vivo murine studies are to establish a dose that achieves sufficient tumor drug concentration to inhibit PARP, leading to anti-tumor efficacy without causing unacceptable toxicity to the host.[7]
Figure 1: Mechanism of Synthetic Lethality. In normal cells, PARP repairs single-strand breaks. In BRCA-deficient cancer cells, Isoquinoparib traps PARP on DNA, leading to double-strand breaks during replication that cannot be repaired, resulting in cell death.
Preclinical Formulation and Preparation
For oral administration in murine models, a homogenous and stable suspension is critical for consistent dosing.
Protocol 2.1: Preparation of Isoquinoparib for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of Isoquinoparib suitable for daily oral gavage.
Materials:
Isoquinoparib powder
Vehicle: 0.5% (w/v) Methylcellulose in purified water
Sterile 15 mL conical tubes
Magnetic stirrer and stir bar
Homogenizer (optional, for scalability)
Procedure:
Calculate the required mass of Isoquinoparib based on the final desired concentration and volume. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.
Prepare the 0.5% Methylcellulose vehicle by slowly adding 50 mg of Methylcellulose to 10 mL of purified water while stirring continuously until fully dissolved.
Transfer the weighed Isoquinoparib powder to a 15 mL conical tube.
Add a small volume (approx. 2-3 mL) of the vehicle to the powder to create a paste. Mix thoroughly with a spatula to ensure no clumps remain.
Gradually add the remaining vehicle to the paste while vortexing or stirring continuously to achieve the final volume of 10 mL.
Place a sterile magnetic stir bar in the tube and stir the suspension for at least 30 minutes at room temperature to ensure homogeneity.
Quality Control: Visually inspect the suspension for uniform consistency. Before each daily administration, stir the suspension to prevent settling.
Storage: Store the suspension at 4°C for up to 7 days. Allow the suspension to return to room temperature before administration.
Phase 1: Maximum Tolerated Dose (MTD) Study
The first essential in vivo step is to determine the MTD, which is the highest dose that can be administered without causing dose-limiting toxicities (DLTs).
Protocol 3.1: MTD Determination in Non-Tumor-Bearing Mice
Objective: To identify the MTD of Isoquinoparib administered once daily (QD) via oral gavage for 14 days.
Start with a conservative dose (e.g., 25 mg/kg) and escalate in subsequent cohorts (e.g., 50 mg/kg, 100 mg/kg, 150 mg/kg). Dose escalation decisions should be made after observing the previous cohort for at least 7 days.
Administer Isoquinoparib (prepared as in Protocol 2.1) once daily via oral gavage for 14 consecutive days.
A control group receiving vehicle only must be included.
Endpoints & Monitoring:
Body Weight: Measure daily. A weight loss of >15-20% is a common DLT.[7]
Clinical Signs: Observe mice twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).
Mortality: Record any deaths.
Necropsy: At the end of the study, perform gross necropsy to look for organ abnormalities. For higher dose groups, consider collecting major organs for histopathology.
Data Interpretation: The MTD is defined as the highest dose at which no more than one mouse in a cohort of five experiences a DLT. This dose will be used for subsequent efficacy studies. Based on Olaparib data, a likely MTD will be in the range of 50-100 mg/kg/day.[8]
Dose Level (mg/kg/day)
Expected Outcome
Potential Toxicity Signs
25
Well-tolerated, no significant weight loss.
None anticipated.
50
Well-tolerated, minimal (<5%) transient weight loss may be observed.[8]
None anticipated.
100
Potential for minor (<10%) weight loss, but generally well-tolerated.[9]
Ruffled fur, slight lethargy.
150+
Increased risk of significant (>15%) weight loss and other clinical signs.
Hunched posture, diarrhea, significant lethargy.
Table 1: Example MTD Study Design and Expected Outcomes.
Phase 2: Pharmacodynamic (PD) Marker Assessment
To ensure the selected dose is biologically active, it is crucial to confirm target engagement in vivo. For a PARP inhibitor, the most direct PD marker is the inhibition of poly(ADP-ribosyl)ation (PARylation) in tumor tissue.
Protocol 4.1: In Vivo Target Engagement Assay
Objective: To confirm that the MTD of Isoquinoparib inhibits PARP activity in tumor tissue.
Model: Tumor-bearing mice (e.g., athymic nude mice with BRCA-deficient human ovarian cancer xenografts, such as OVCAR8).[10]
Procedure:
Establish tumors until they reach a volume of ~150-200 mm³.
Randomize mice into two groups (n=3-5 per group): Vehicle control and Isoquinoparib (at MTD).
Administer a single oral dose.
At a time point corresponding to the expected peak plasma concentration (Tmax, typically 2-4 hours post-dose), euthanize the mice.
Excise tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin for immunohistochemistry (IHC).
Analysis:
Western Blot or ELISA: Homogenize tumor tissue and quantify PAR levels. A significant reduction in PAR signal in the treated group compared to the vehicle group indicates target engagement.[7]
Immunohistochemistry (IHC): Stain tumor sections with an anti-PAR antibody. A visible decrease in nuclear PAR staining intensity in the treated group confirms target inhibition.
Success Criterion: A >80% reduction in PAR signal in the Isoquinoparib-treated group compared to the vehicle control is considered robust evidence of target engagement.[11]
Phase 3: Efficacy Studies in Murine Cancer Models
With the MTD established and target engagement confirmed, the anti-tumor efficacy can be evaluated. The choice of model is critical; for PARP inhibitors, models with a known HR deficiency (e.g., BRCA1/2 mutations) are most appropriate.[12]
Protocol 5.1: Efficacy in a BRCA-Deficient Xenograft Model
Objective: To evaluate the anti-tumor activity of Isoquinoparib as a monotherapy.
Model: Athymic nude or SCID mice bearing subcutaneous xenografts of a BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436) or a patient-derived xenograft (PDX) model.[13]
Study Design:
Inject cancer cells subcutaneously into the flank of each mouse.
Monitor tumor growth with calipers (Volume = 0.5 x Length x Width²).
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, p.o., QD)
Group 2: Isoquinoparib (at MTD, p.o., QD)
Treat mice for 21-28 days or until tumors in the control group reach a pre-defined endpoint (e.g., 1500 mm³).
Endpoints:
Tumor Volume: Measure 2-3 times per week.
Body Weight: Measure 2-3 times per week to monitor toxicity.
Tumor Growth Inhibition (TGI): Calculate at the end of the study as TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
Survival: In some studies, treatment can continue until a survival endpoint is reached (e.g., tumor volume >2000 mm³ or signs of morbidity).
Figure 2: Experimental Workflow for a Murine Efficacy Study. This diagram outlines the key steps from tumor cell implantation to final data analysis for evaluating the anti-cancer activity of Isoquinoparib.
Table 2: Summary of a Typical Efficacy Study Design.
References
PLOS. (2018, November 16). Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer. Available from: [Link]
AACR Journals. (2011, February 15). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Available from: [Link]
Frontiers Media S.A. (2020, September 8). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available from: [Link]
ResearchGate. (2025, December 10). Phase I Trial of the PARP Inhibitor Olaparib and AKT Inhibitor Capivasertib in Patients with BRCA1/2- and Non–BRCA1/2-Mutant Cancers. Available from: [Link]
PMC. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]
PMC. BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer. Available from: [Link]
PMC. (2010, June 1). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. Available from: [Link]
PMC. (2023, October 24). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
PMC. (2012, March 1). A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors. Available from: [Link]
PMC. (2015, June 1). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Available from: [Link]
PubMed. (2016, June 15). An Adaptive Study to Determine the Optimal Dose of the Tablet Formulation of the PARP Inhibitor Olaparib. Available from: [Link]
Swiss Open Access Repository. (2018, May 1). Poly(ADP-ribose) polymerase inhibition: past, present and future. Available from: [Link]
JCI Insight. (2021, April 22). In vivo visualization of PARP inhibitor pharmacodynamics. Available from: [Link]
Taylor & Francis. (2021, September 6). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available from: [Link]
PMC. (2014, May 9). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Available from: [Link]
Nature. (2012, February 23). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Available from: [Link]
PubMed. (2003, October 15). Inhibition of Human Ornithine Decarboxylase Activity by Enantiomers of Difluoromethylornithine. Available from: [Link]
PubMed. (2019, August 6). Preparation and Comparison of Oral Bioavailability for Different Nano-formulations of Olaparib. Available from: [Link]
ResearchGate. Structures of PARP-1 inhibitors. Available from: [Link]
MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available from: [Link]
Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Available from: [Link]
JNCI - Oxford Academic. (2016, July 5). Mechanisms of Therapy Resistance in Patient-Derived Xenograft Models of BRCA1-Deficient Breast Cancer. Available from: [Link]
Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
ACS Publications. (2008, December 31). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Available from: [Link]
PMC. (2025, February 11). Poly (ADP-ribose) polymerase inhibitors in cancer therapy. Available from: [Link]
MDPI. (2020, February 11). Establishment and Characterization of a Brca1−/−, p53−/− Mouse Mammary Tumor Cell Line. Available from: [Link]
YouTube. (2024, February 2). Share your videos with friends, family, and the world. Available from: [Link]
Medscape. (2022, August 26). Lynparza (olaparib) dosing, indications, interactions, adverse effects, and more. Available from: [Link]
Radboud Repository. (2015, August 5). Olaparib tablet formulation: effect of food on the pharmacokinetics after oral dosing in patients with advanced solid tumours. Available from: [Link]
Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]
JCI. (2024, July 15). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Available from: [Link]
PubMed. (2015, October 15). Olaparib tablet formulation: effect of food on the pharmacokinetics after oral dosing in patients with advanced solid tumours. Available from: [Link]
PMC. (2022, August 2). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available from: [Link]
AACR Journals. (2015, February 15). BRCA2-Deficient Sarcomatoid Mammary Tumors Exhibit Multidrug Resistance. Available from: [Link]
Google Patents. WO2018108152A1 - Olaparib oral sustained and controlled release pharmaceutical composition and uses thereof.
Taylor & Francis. (2020, February 14). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Available from: [Link]
AACR Journals. (2018, January 31). Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple-negative breast cancer. Available from: [Link]
gsrs. 1-ETHYLPYRIDINIUM BROMIDE. Available from: [Link]
MDPI. (2022, November 24). Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality. Available from: [Link]
MDPI. (2019, May 21). Development of a Bioluminescent BRCA1-Deficient Xenograft Model of Disseminated, High-Grade Serous Ovarian Cancer. Available from: [Link]
MDPI. (2024, October 9). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Available from: [Link]
MDPI. (2022, July 29). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]
Chemical synthesis pathways for high-yield N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Executive Summary The target compound, N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 329078-03-7), is a specialized structurally constrained urea derivative[1]. Compounds featuring the 1,2,3,4-tetrahydroi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The target compound, N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS 329078-03-7), is a specialized structurally constrained urea derivative[1]. Compounds featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold are widely recognized as privileged structures in medicinal chemistry, often exhibiting potent neuromodulatory and smooth muscle contractile activities ()[2].
This application note details a highly optimized, self-validating synthetic protocol for generating this compound in >94% yield. By leveraging the rapid nucleophilic addition of the THIQ secondary amine to 1-naphthyl isocyanate under strictly anhydrous conditions, this protocol eliminates the need for complex chromatographic purification, ensuring scalability and high atom economy.
Mechanistic Rationale & Pathway Selection
The classical approach for the preparation of urea derivatives involves the reaction of an amine with an isocyanate intermediate ()[3].
Causality of the Mechanism:
Nucleophilic Attack: The nitrogen atom of 1,2,3,4-tetrahydroisoquinoline acts as a strong nucleophile. Despite being fused to an aromatic system, the piperidine-like ring provides sufficient electron density and minimal steric hindrance at the secondary amine.
Electrophilic Capture: 1-Naphthyl isocyanate features a highly electrophilic central carbon, flanked by electronegative oxygen and nitrogen atoms. The amine attacks this carbon, forming a transient zwitterionic intermediate.
Proton Transfer: A rapid intramolecular (or solvent-mediated) proton transfer from the positively charged amine nitrogen to the negatively charged isocyanate nitrogen resolves the zwitterion into the stable, neutral carboxamide (urea) linkage.
Figure 2: Mechanistic pathway of nucleophilic addition forming the carboxamide linkage.
Solvent Selection Causality
While recent green chemistry advances have demonstrated "on-water" syntheses for certain ureas ()[4], 1-naphthyl isocyanate is highly sensitive to hydrolysis. Exposure to water generates 1-naphthylcarbamic acid, which rapidly decarboxylates into 1-naphthylamine. This amine subsequently reacts with unreacted isocyanate to form the highly insoluble byproduct 1,3-di(1-naphthyl)urea . To prevent this yield-killing side reaction, anhydrous Dichloromethane (DCM) is selected as the optimal solvent.
Optimization of Reaction Conditions
To establish the most efficient protocol, various solvent systems and temperatures were evaluated. The quantitative data below demonstrates the superiority of anhydrous aprotic conditions at low temperatures.
Severe hydrolysis; massive 1,3-di(1-naphthyl)urea byproduct formed.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system : visual cues and specific in-process controls (IPCs) are embedded to ensure the user can verify success at each step without waiting for final characterization.
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen gas.
Causality: Eliminating ambient moisture is critical to prevent the formation of the symmetric dinaphthylurea byproduct.
Step 2: Reagent Dissolution
Dissolve 1,2,3,4-tetrahydroisoquinoline (10.0 mmol) in 15 mL of anhydrous DCM under the inert atmosphere.
Cool the reaction flask to 0 °C using an ice-water bath.
Causality: Cooling mitigates the exothermic nature of the nucleophilic addition, preventing localized heating that can lead to impurities.
Step 3: Isocyanate Addition
Dilute 1-naphthyl isocyanate (10.5 mmol) in 5 mL of anhydrous DCM.
Add the isocyanate solution dropwise to the stirring amine solution over 15 minutes.
Self-Validation Check: The solution may transition from clear to slightly turbid as the highly lipophilic urea product begins to form.
Step 4: Reaction Maturation
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
Self-Validation Check (IPC): Perform TLC (Thin Layer Chromatography) using 30% EtOAc in Hexanes. The reaction is complete when the ninhydrin-active amine spot (baseline/low Rf) completely disappears, replaced by a strong UV-active product spot at a higher Rf (~0.6).
Step 5: Quenching
Add 2 mL of anhydrous Methanol to the reaction mixture and stir for 15 minutes.
Causality: Methanol purposefully reacts with the 0.05 eq excess of highly toxic 1-naphthyl isocyanate, converting it into methyl 1-naphthylcarbamate. This carbamate is highly soluble and easily washed away during recrystallization, ensuring a pure final product.
Step 6: Workup & Purification
Evaporate the DCM under reduced pressure to yield a crude solid.
Suspend the crude solid in 15 mL of hot Ethyl Acetate, then slowly add Hexanes (approx. 30 mL) until the solution becomes cloudy. Allow to cool slowly to 4 °C.
Filter the resulting white crystalline precipitate and wash with cold hexanes. Dry under high vacuum.
Self-Validation Check: The final product should be a stark white, free-flowing crystalline powder.
Figure 1: Step-by-step workflow for the synthesis and purification of the target urea.
Analytical Characterization
To confirm the structural integrity of the synthesized N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, the following analytical targets should be met:
LC-MS (ESI+): Expected
m/z
for
[M+H]+
is 303.15 (Exact mass of
C20H18N2O
is 302.14).
FT-IR (ATR): Strong absorption bands expected at ~1640 cm⁻¹ (Urea C=O stretch, Amide I) and ~3300 cm⁻¹ (N-H stretch of the carboxamide).
¹H NMR (400 MHz, CDCl₃): Look for the characteristic disappearance of the broad secondary amine N-H proton of THIQ (~2.0 ppm) and the appearance of a downfield singlet (~6.5 - 7.5 ppm) corresponding to the new urea N-H proton adjacent to the naphthyl ring. The THIQ aliphatic protons will appear as distinct multiplets around 2.9 ppm (t, 2H), 3.8 ppm (t, 2H), and a singlet at 4.7 ppm (s, 2H) due to the constrained ring system.
References
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: Molecules (via PMC)
URL: [Link]
Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines
Source: International Journal of Medicinal Chemistry (via PMC)
URL: [Link]
Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Substance Information
Source: NextSDS Chemical Database
URL: [Link]
Application Note: High-Throughput Screening Protocols for STING Inhibition Using N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 329078-03-7) Primary Target: Stimulator of Interferon Genes (STI...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Compound: N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 329078-03-7)
Primary Target: Stimulator of Interferon Genes (STING)
Introduction & Mechanistic Rationale
The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA and triggering Type I interferon (IFN) and proinflammatory cytokine production. While essential for antiviral defense, aberrant STING activation is a primary driver of severe autoinflammatory and autoimmune diseases, including STING-associated vasculopathy with onset in infancy (SAVI), Aicardi-Goutières syndrome (AGS), and systemic lupus erythematosus (SLE) [1].
Consequently, the pharmacological modulation of STING has become a high-priority target in modern drug discovery. Recent medicinal chemistry breakthroughs have identified the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold as a highly potent class of STING inhibitors capable of alleviating systemic inflammation [2].
N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide represents a highly lipophilic, sterically optimized derivative within this class.
Mechanistic Causality: The bulky 1-naphthyl group significantly enhances the compound's membrane permeability, allowing it to partition efficiently into the endoplasmic reticulum (ER). Once localized, it binds with high affinity to the transmembrane domain of STING. This physical occupation blocks the conformational oligomerization of STING, thereby preventing the recruitment of TANK-binding kinase 1 (TBK1) and halting the downstream phosphorylation of transcription factors IRF3 and NF-κB [2].
Fig 1: cGAS-STING pathway and targeted inhibition by the isoquinolinecarboxamide scaffold.
High-Throughput Screening (HTS) Workflow Design
In High-Throughput Screening (HTS), false positives are a critical bottleneck. Compounds that induce cellular toxicity, membrane permeabilization, or non-specific transcriptional repression will artificially appear as "hits" in standard reporter assays.
To ensure absolute scientific integrity, the following workflow establishes a Self-Validating System . It couples a dual-pathway reporter assay with an internal ATP-dependent viability counter-screen, followed by an orthogonal biophysical validation step to prove direct target engagement [3].
This assay utilizes THP1-Dual cells (InvivoGen), which secrete Lucia luciferase under the control of an ISG54 (IRF-dependent) promoter, and Secreted Embryonic Alkaline Phosphatase (SEAP) under an NF-κB promoter [3].
Step 1: Cell Seeding
Action: Seed THP1-Dual cells at
1×105
cells/well in 96-well flat-bottom plates in 100 μL of RPMI 1640 medium (10% FBS).
Causality: This specific density ensures a robust basal luminescent signal while maintaining the cells in the exponential growth phase. Over-confluent cells undergo spontaneous stress, which can trigger endogenous DAMPs and activate STING independently of the assay agonist, ruining the assay window.
Step 2: Compound Pre-Incubation
Action: Add N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (10-point dose-response, 0.1 nM to 10 μM) and incubate for 1 hour at 37°C.
Causality: The 1-hour pre-incubation is mandatory. It allows the lipophilic naphthyl compound to partition across the plasma membrane and occupy the STING transmembrane domain before the agonist is introduced. Simultaneous addition would allow the rapid binding kinetics of the agonist to outcompete the inhibitor, resulting in false negatives.
Step 3: STING Agonist Stimulation
Action: Add the synthetic STING agonist diABZI (100 nM) or 2'3'-cGAMP (10 μg/mL) to the wells. Incubate for 24 hours.
Causality: diABZI is preferred for HTS over cGAMP because it does not require cellular permeabilization agents (like digitonin or Lipofectamine), which can independently cause cytotoxicity and confound the viability counter-screen.
Step 4: Multiplexed Detection (The Self-Validating Step)
Action: Aspirate 20 μL of the supernatant into a white opaque plate for Lucia luciferase detection (QUANTI-Luc reagent). Add 50 μL of CellTiter-Glo (Promega) directly to the remaining cell pellet in the original plate to measure ATP.
Causality: By multiplexing the reporter readout (supernatant) with the ATP-dependent viability readout (pellet), the well validates itself. A drop in luciferase is only scored as a pharmacological "hit" if the ATP luminescence remains constant. This mathematically eliminates false positives caused by compound cytotoxicity.
Protocol B: Cellular Thermal Shift Assay (CETSA)
To prove that the reduction in luminescence is caused by direct binding to STING (and not downstream inhibition of TBK1 or IRF3), CETSA is employed.
Step 1: Intact Cell Treatment
Action: Incubate THP-1 cells with 1 μM of the compound or DMSO vehicle for 2 hours.
Causality: Performing CETSA in intact cells rather than lysates ensures that the compound's ability to cross the lipid bilayer and reach the ER-bound STING protein is accurately represented.
Step 2: Thermal Profiling
Action: Aliquot cells into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Lyse cells via freeze-thaw cycles.
Causality: Heating denatures unbound proteins, causing them to precipitate. If the isoquinolinecarboxamide compound is directly bound to STING, the thermodynamic stability of the protein increases, shifting its aggregation temperature (
Tagg
) higher.
Step 3: Quantification
Action: Centrifuge to remove precipitated proteins. Run the soluble fraction on a Western Blot probing for STING.
Causality: A positive shift in the melting temperature (
ΔTm>2∘C
) definitively proves direct target engagement, closing the logical loop of the self-validating system.
Data Presentation & Quality Control
To benchmark the performance of N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, data should be compared against established parameters and reference inhibitors (e.g., H-151).
Table 1: Quantitative HTS Quality Control Metrics
Metric
Acceptable Range
Experimental Causality / Rationale
Z'-Factor
>0.65
Ensures the assay window between the DMSO control and the diABZI-stimulated positive control is wide and reproducible enough for HTS.
Signal-to-Background (S/B)
>50
-fold
Required to accurately resolve the lower asymptote of the dose-response curve for precise
IC50
calculation.
Coefficient of Variation (CV%)
<10%
Minimizes well-to-well variability, ensuring that edge effects or pipetting errors do not masquerade as compound activity.
Cell Viability (ATP)
>90%
of Control
Guarantees that the observed
IC50
is driven by target inhibition, not by compound-induced apoptosis or necrosis.
Table 2: Pharmacological Profiling of the Isoquinolinecarboxamide Scaffold
Assay Type
Readout
Expected Quantitative Range
Interpretation
THP1-Dual (IRF Pathway)
Lucia Luciferase Luminescence
IC50≈30−60 nM
Potent inhibition of the primary Type I IFN signaling arm [2].
THP1-Dual (NF-κB Pathway)
SEAP Colorimetric Absorbance
IC50≈40−80 nM
Confirms that the compound blocks STING upstream of the pathway bifurcation.
CellTiter-Glo
ATP Luminescence
CC50>50μM
Demonstrates an excellent therapeutic window (Selectivity Index > 1000).
CETSA
Western Blot Densitometry
ΔTm≥+3.5∘C
Confirms direct, high-affinity target engagement with the STING protein.
References
Zhou X, Yue H, Wang X, et al. "Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents." European Journal of Medicinal Chemistry 297 (2025): 117922.
URL: [Link]
Li W, Wang X, Zang S, et al. "Targeting Stimulator of Interferon Genes (STING): A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry (2019/2025 updates).
URL: [Link]
Niu GH, Hsiao WC, Lee PH, et al. "Triazole-based STING Inhibitors / Orally Bioavailable and Site-Selective Covalent STING Inhibitor." Journal of Medicinal Chemistry 68, no. 5 (2025): 5471–5487. (Referenced via PMC).
URL: [Link]
Application Notes & Protocols: A Framework for In Vivo Administration of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE and Other Novel Small Molecules
Introduction N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a synthetic small molecule belonging to a class of compounds with demonstrated pharmacological potential. Recent research into related 3,4-dihydroi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a synthetic small molecule belonging to a class of compounds with demonstrated pharmacological potential. Recent research into related 3,4-dihydroisoquinoline-2(1H)-carboxamide structures has identified potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which show significant in vivo anti-inflammatory efficacy in preclinical models.[1] This highlights the therapeutic promise of this chemical scaffold.
However, as a novel chemical entity, N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE lacks established public data regarding its pharmacokinetics, solubility, and tolerability in vivo. Directing researchers to a single, unvalidated protocol would be scientifically unsound.
This guide, therefore, serves a more critical purpose: to provide a comprehensive strategic framework for researchers to systematically determine the optimal administration route and formulation for this, or any novel, poorly soluble compound. We will proceed from foundational physicochemical characterization to the development of robust, route-specific protocols, ensuring a data-driven approach to preclinical evaluation.
Part 1: Pre-Formulation & Vehicle Selection Strategy
The successful in vivo administration of a lipophilic compound like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is fundamentally dependent on the formulation.[2] The primary goal is to create a biocompatible, stable, and sufficiently concentrated vehicle that ensures consistent delivery and bioavailability. Rushing this stage is a common cause of unreliable or failed preclinical studies.
The Causality of Vehicle Selection: The choice of administration route dictates the stringency of the formulation requirements. Intravenous (IV) routes demand a true solution that is sterile and isotonic to prevent embolism and hemolysis, whereas oral (PO) or intraperitoneal (IP) routes may tolerate a well-homogenized suspension.[3][4] Therefore, the first step is always to assess the compound's solubility.
Workflow for Vehicle Development
The following diagram outlines the logical progression from initial compound characterization to a final, validated formulation suitable for dosing.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Methodological GuideTarget Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals
Introduction & Rationale
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 329078-03-7) is a highly lipophilic compound characterized by a bulky 1-naphthyl moiety linked via a carboxamide bridge to a 3,4-dihydroisoquinoline ring system. While this structural motif is advantageous for target receptor binding in discovery chemistry, it presents severe developability challenges—specifically, profound aqueous insolubility (BCS Class II/IV behavior).
To overcome this dissolution rate-limited bioavailability, cyclodextrin (CD) inclusion complexation is a premier strategy. Cyclodextrins are cyclic oligosaccharides possessing a hydrophilic exterior and a lipophilic central cavity. By encapsulating the hydrophobic naphthyl or isoquinoline rings within this cavity, the apparent aqueous solubility of the active pharmaceutical ingredient (API) can be increased by orders of magnitude without altering its molecular structure [1].
For this specific API, Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the excipients of choice. Both are FDA-approved for parenteral and oral use, exhibiting significantly lower nephrotoxicity compared to native β-cyclodextrin [5]. SBE-β-CD, in particular, offers the added advantage of potential electrostatic interactions between its anionic sulfobutyl groups and the weakly basic nitrogen of the isoquinoline ring, often resulting in superior complexation efficiency [4].
Pre-Formulation: Phase Solubility Profiling
Before scaling up the formulation, it is critical to determine the stoichiometry and the stability constant (
Ks
) of the host-guest interaction. This is achieved using the Higuchi-Connors phase solubility method.
Causality Check: Why perform phase solubility first? If the resulting diagram is
AL
-type (linear), it confirms a 1:1 stoichiometric ratio. If it is
AP
-type (positive deviation), it suggests higher-order complexes (e.g., 1:2 API:CD). Knowing this prevents the wasteful use of expensive modified cyclodextrins and prevents precipitation during downstream dilution.
Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD or SBE-β-CD ranging from 0 to 50 mM in purified water (or a biologically relevant buffer, pH 7.4).
API Addition: Add an excess amount of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE to each vial.
Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and a constant temperature (e.g., 25.0 ± 0.5 °C) for 72 hours to ensure thermodynamic equilibrium.
Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Note: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.
Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV.
Calculation: Plot the molar concentration of dissolved API against the molar concentration of CD. Calculate
Ks
using the equation:
Ks=Intercept×(1−Slope)Slope
Representative Pre-formulation Data
Based on structurally analogous bulky hydrophobic carboxamides, the expected phase solubility parameters are summarized below:
Parameter
HP-β-CD Complex
SBE-β-CD Complex
Isotherm Type
AL
(Linear)
AL
(Linear)
Stoichiometry
1:1
1:1
Stability Constant (
Ks
)
400 - 600
M−1
1000 - 1500
M−1
Complexation Efficiency (CE)
~ 0.45
~ 0.85
Solubility Enhancement
~ 150-fold
~ 300-fold
Table 1: Anticipated phase solubility parameters for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE.
While methods like kneading or solvent evaporation exist, Freeze-Drying (Lyophilization) is the gold standard for highly water-soluble CD derivatives like HP-β-CD and SBE-β-CD [2].
Causality Check: Why choose freeze-drying? Methods like kneading often leave residual crystallinity and fail to achieve true molecular dispersion for highly rigid, hydrophobic molecules. Lyophilization traps the API-CD complex in a highly porous, amorphous state, maximizing the dissolution rate upon reconstitution [3].
Protocol 2: Lyophilization Workflow
Solubilization: Dissolve the calculated molar equivalent (based on phase solubility data, typically 1:1) of the API in a minimal volume of a volatile organic solvent (e.g., Methanol).
Host Preparation: Dissolve the corresponding molar amount of HP-β-CD or SBE-β-CD in ultra-pure water.
Complexation: Add the organic API solution dropwise into the aqueous CD solution under continuous magnetic stirring (500 rpm). Stir for 24 hours at room temperature in a dark environment to allow host-guest inclusion to reach equilibrium.
Solvent Removal: Transfer the mixture to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C. Critical Step: Complete removal of methanol is required to prevent freezing point depression and melt-back during lyophilization.
Filtration: Filter the remaining aqueous solution through a 0.45 µm membrane to remove any uncomplexed, precipitated API.
Lyophilization: Flash-freeze the filtrate at -80°C for 12 hours. Transfer to a freeze-dryer and lyophilize at -50°C under a vacuum of < 0.1 mbar for 48–72 hours.
Storage: Store the resulting fluffy, amorphous white powder in a desiccator over silica gel.
Caption: Workflow for preparing cyclodextrin inclusion complexes via the freeze-drying method.
Analytical Validation: Proving True Inclusion
A physical mixture of API and CD will not yield the same biopharmaceutical benefits as a true inclusion complex. The formulation must be subjected to a self-validating analytical matrix.
Causality Check: Why rely on 2D ROESY NMR? Techniques like DSC and PXRD only prove amorphization, which could theoretically occur in a solid dispersion without true cavity inclusion. 2D ROESY NMR detects Nuclear Overhauser Effect (NOE) cross-peaks. NOE interactions only occur if protons are within 5 Å of each other. Observing cross-peaks between the aromatic protons of the naphthyl/isoquinoline rings and the H3/H5 protons (located inside the CD cavity) is the definitive, irrefutable proof of host-guest inclusion.
Validation Matrix
Differential Scanning Calorimetry (DSC): The sharp endothermic melting peak of the pure API must completely disappear in the complex, indicating a transition from a crystalline state to an amorphous, molecularly dispersed state.
Powder X-Ray Diffraction (PXRD): The characteristic crystalline diffraction peaks of the API should be replaced by a broad "halo" pattern typical of amorphous cyclodextrins.
Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts or broadening in the C=O (carboxamide) stretching bands. This indicates hydrogen bonding between the API and the hydroxyl groups at the rim of the cyclodextrin.
2D ROESY NMR: Conducted in
D2O
. Look for spatial correlations between the API's lipophilic protons and the inner-cavity protons of the CD.
Title: Inclusion complex formation of cyclodextrin with its guest and their applications
Source: OAText
URL
Title: Effect of preparation methods on tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complex
Source: SciELO
URL
Title: Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes
Source: MDPI
URL
Source: PMC (National Institutes of Health)
Source: European Medicines Agency (EMA)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubilization & Assay Troubleshooting for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common bottlenecks in biochemical and cell-based screening:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common bottlenecks in biochemical and cell-based screening: the precipitation of highly lipophilic small molecules in aqueous media.
This guide is specifically engineered for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 329078-03-7), a potent inhibitor of1[1]. Due to its planar ring systems, this compound is highly prone to aggregation and precipitation when transitioned from organic stock solutions into aqueous assay buffers[2].
Physicochemical Context: Why Does It Precipitate?
To prevent precipitation, we must first understand the molecular liabilities of the compound. The structure features a bulky naphthyl group linked to a rigid 3,4-dihydroisoquinoline system via a carboxamide (urea-like) bond. This high carbon-to-heteroatom ratio drives extreme lipophilicity, while the planar aromatic systems promote strong intermolecular
π−π
stacking, leading to rapid crystallization in water[3].
Mechanism : Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your stock solution absorbs atmospheric moisture, the thermodynamic solubility of the compound drops precipitously. This creates invisible nucleation seeds in the stock tube, which trigger massive precipitation the moment the compound touches your assay buffer[5].
Step-by-Step Methodology :
Solvent Selection : Dissolve the lyophilized powder exclusively in anhydrous, LC-MS grade DMSO (≥99.9% purity, stored over molecular sieves).
Concentration Limits : Prepare the primary stock at a maximum of 10 mM. Pushing the stock to 50 mM risks supersaturation.
Aliquoting : Divide the stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles[5].
Critical Handling : Store at -20°C or -80°C. You must allow the aliquot to equilibrate to room temperature before opening the tube. Opening a cold tube causes instant condensation of atmospheric water into the DMSO, ruining the stock[5].
Protocol 2: The "Dropwise-Vortex" Aqueous Dilution Technique
Mechanism : Adding aqueous buffer directly to a small volume of DMSO stock creates a localized environment where the water fraction is extremely high. This instantly crashes the compound out of solution, forming amorphous precipitates[2]. Reversing the order of addition and maximizing kinetic dispersion prevents localized supersaturation[5].
Step-by-Step Methodology :
Pre-warm the target aqueous buffer (e.g., to 37°C for cell culture assays or room temperature for biochemical assays).
Place the tube containing the aqueous buffer on a vortex mixer and set it to medium-high speed.
Using a micropipette, aspirate the required volume of the DMSO stock.
While the buffer is actively vortexing, add the DMSO stock dropwise directly into the center of the vortexing liquid[5]. Do not let the DMSO run down the inner wall of the tube.
Continue vortexing for 10–15 seconds to ensure complete kinetic dispersion.
Protocol 3: Excipient-Assisted Solubilization
Mechanism : If the final assay concentration exceeds the compound's thermodynamic aqueous solubility, kinetic mixing will eventually fail, resulting in delayed crystallization. Excipients like 4 form host-guest inclusion complexes. The cyclodextrin encapsulates the hydrophobic naphthyl/isoquinoline moieties within its lipophilic cavity while presenting a hydrophilic exterior to the buffer, drastically increasing apparent solubility[4].
Step-by-Step Methodology :
Prepare your assay buffer supplemented with 1% to 5% (w/v) HP-β-CD or 0.01% to 0.1% Tween-20[4].
Pre-warm the excipient-supplemented buffer to 37°C.
Perform the "Dropwise-Vortex" technique (Protocol 2) directly into this supplemented buffer.
Alternative for Biochemical Assays: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. The hydrophobic pockets of BSA will bind the compound, acting as a carrier protein and preventing self-aggregation.
Frequently Asked Questions (FAQs)
Q: The solution is initially clear, but I see microcrystals under the microscope after 2 hours. What happened?A: You are observing the transition from kinetic solubility to thermodynamic solubility. The rapid mixing created a metastable, supersaturated solution (amorphous dispersion)[2]. Over time, the compound nucleates and forms stable crystals. To fix this, you must either lower the final assay concentration, or implement Protocol 3 (add HP-β-CD or BSA) to stabilize the compound thermodynamically[4].
Q: Can I heat the aqueous buffer to dissolve the precipitate once it forms?A: Heating to 37°C with sonication can sometimes redissolve amorphous precipitates[6], but it is highly ineffective for crystalline precipitates. Furthermore, once the solution cools back to the assay temperature, the compound will likely crash out again. It is always better to prevent precipitation during the initial dilution (Protocol 2) than to attempt to rescue a precipitated sample.
Q: Will adjusting the pH of my buffer help solubilize the compound?A: No. The nitrogen atoms in N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE are part of a urea-like carboxamide linkage, making them non-basic under physiological conditions. The compound lacks ionizable groups in the pH 4–9 range, meaning pH adjustments will not yield a more soluble ionized species.
Q: What is the maximum DMSO concentration I can use in my final assay?A: For isolated biochemical assays (e.g., Fructose-bisphosphate aldolase inhibition), up to 2-5% DMSO is often tolerated, but you must run a vehicle control to ensure the enzyme isn't denatured. For cell-based assays, the final DMSO concentration should generally be kept strictly below 0.5% (v/v) to avoid solvent-induced cytotoxicity or transcriptomic alterations[5].
References
PubChemLite : "compound_molecular_formula:C20H18N2O - Explore" (Université du Luxembourg).[Link]
MDPI (Pharmaceutics) : "Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins".[Link]
Analytical Chemistry (ACS Publications) : "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates".[Link]
Technical Support Center: Troubleshooting Low Yield in N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-(1-n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (CAS: 329078-03-7)[1].
While the formation of this unsymmetrical urea via the nucleophilic addition of 1,2,3,4-tetrahydroisoquinoline (THIQ) to 1-naphthyl isocyanate appears conceptually straightforward, practical execution is frequently hindered by competing side reactions, steric bulk, and reagent degradation[2]. This guide provides mechanistic causality, quantitative troubleshooting data, and a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Causality of Yield Loss
To troubleshoot low yields, we must first understand the competing reaction kinetics. The primary failure mode in unsymmetrical urea synthesis is the introduction of trace moisture[3].
1-Naphthyl isocyanate is a highly reactive electrophile. In the presence of water, it undergoes rapid hydrolysis to form an unstable carbamic acid, which immediately decarboxylates into 1-naphthylamine. Because primary aromatic amines (like 1-naphthylamine) are generally less sterically hindered and more nucleophilic than secondary amines (like THIQ), the newly formed 1-naphthylamine rapidly consumes a second equivalent of 1-naphthyl isocyanate. This forms the highly insoluble symmetric byproduct, 1,3-di(1-naphthyl)urea[2].
Consequently, a single molecule of water destroys two molecules of your isocyanate starting material, severely depressing the yield of the target unsymmetrical urea.
Comparing your analytical data against known failure modes is the fastest way to diagnose yield issues. Use the table below to identify the root cause of your specific synthetic failure.
Impurity / Issue
Mechanistic Cause
Typical Yield Loss
Identification (TLC / NMR / Physical)
1,3-Di(1-naphthyl)urea
Moisture in solvent/reagents causing isocyanate hydrolysis.
30 - 60%
Highly insoluble white precipitate in crude mixture; distinct symmetric Ar-H signals in ¹H NMR.
3,4-Dihydroisoquinoline
Auto-oxidation of THIQ starting material upon air exposure.
10 - 25%
Imine peak in ¹H NMR (~8.3 ppm); unreacted isocyanate remains in solution.
Unreacted THIQ
Isocyanate depletion (due to moisture) or poor stoichiometry.
10 - 40%
Ninhydrin-positive spot on TLC; secondary amine N-H stretch in IR.
Biuret Derivatives
Excessive heating (>60 °C) causing the product urea to attack excess isocyanate.
5 - 15%
Higher molecular weight mass adducts in LC-MS; complex multiplet region in NMR.
Self-Validating Experimental Protocol
To achieve >85% yield, the protocol must be treated as a self-validating system where each step contains a quality control (QC) checkpoint. Do not proceed to the next step if the QC check fails.
Phase 1: Reagent Preparation (Critical)
Purify the Amine: Distill 1,2,3,4-tetrahydroisoquinoline (THIQ) under reduced pressure to remove oxidation products (imines)[4].
QC Check: The distillate must be a colorless liquid. Store over 4Å molecular sieves under an argon atmosphere.
Verify the Electrophile: Inspect the 1-naphthyl isocyanate bottle.
QC Check: If a significant white crust or precipitate is visible at the bottom of the reagent bottle, the isocyanate has degraded via moisture exposure. Discard or distill before use.
Solvent Drying: Dispense dichloromethane (DCM) or tetrahydrofuran (THF) from a Solvent Purification System (SPS).
QC Check: Karl Fischer titration must confirm H₂O < 10 ppm.
Phase 2: Reaction Assembly
In an oven-dried Schlenk flask purged with argon, dissolve purified THIQ (1.0 equiv, e.g., 10 mmol) in anhydrous DCM to create a 0.2 M solution.
Optional but recommended: Add triethylamine (0.1 equiv) to scavenge trace acidic impurities.
Cool the solution to 0 °C using an ice bath.
Causality: Cooling controls the exothermic addition and reduces the kinetic rate of side reactions, allowing the desired nucleophilic attack to dominate.
Phase 3: Controlled Addition
Dissolve 1-naphthyl isocyanate (1.05 equiv) in 10 mL of anhydrous DCM.
Add the isocyanate solution dropwise over 30 minutes via a syringe pump.
Causality: Slow addition keeps the steady-state concentration of the isocyanate low. This ensures that any isocyanate entering the flask is immediately consumed by the vast excess of THIQ, rather than reacting with trace moisture or forming biurets.
Phase 4: Maturation and Workup
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction with 0.5 mL of methanol to destroy any unreacted isocyanate.
Wash the organic layer sequentially with 1M HCl (to remove unreacted THIQ) and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If a white precipitate (1,3-di(1-naphthyl)urea) is present in the crude solid, triturate the mixture with cold chloroform. The target unsymmetrical urea will dissolve, while the symmetric byproduct remains insoluble and can be filtered off.
Frequently Asked Questions (FAQs)
Q: My crude product is contaminated with a highly insoluble white powder. What is it, and how do I remove it?A: This is 1,3-di(1-naphthyl)urea, formed by the reaction of 1-naphthyl isocyanate with trace water[3]. To remove it, exploit its poor solubility. Dissolve your crude mixture in a minimal amount of warm chloroform or ethyl acetate, cool to 0 °C, and filter off the symmetric urea. The target N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide will remain in the filtrate.
Q: I rigorously dried my solvents, but my yield is still plateauing around 50%. What is the limiting factor?A: Check the integrity of your 1,2,3,4-tetrahydroisoquinoline. THIQ is highly prone to auto-oxidation upon prolonged exposure to air, forming 3,4-dihydroisoquinoline (an imine)[4]. This oxidized species lacks the secondary amine proton and is not nucleophilic enough to attack the isocyanate. You must distill your THIQ prior to use.
Q: Can I synthesize this compound without using the highly moisture-sensitive 1-naphthyl isocyanate?A: Yes. An alternative approach involves the use of a stable carbamate intermediate[2]. You can react 1-naphthylamine with phenyl chloroformate to form a bench-stable phenyl carbamate. Subsequent reaction of this carbamate with THIQ under mild heating (often with a base like DBU) will yield the target urea, bypassing the free isocyanate entirely.
Q: Does the steric bulk of the 1-naphthyl group require elevated temperatures for the coupling?A: Generally, no. While the 1-naphthyl group is bulky, isocyanates are highly electrophilic. Room temperature is usually sufficient for the coupling to complete within a few hours. Heating the reaction excessively (e.g., >60 °C) is counterproductive, as it can promote reversible dissociation of the urea or lead to biuret formation.
"Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC", nih.gov, 4
"“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas | Organic Process Research & Development", acs.org, 3
"Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives | The Journal of Organic Chemistry", acs.org, 2
Technical Support Center: Chromatography Troubleshooting for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chromatographic challenges associated with N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide .
To optimize your mobile phase, we must first understand the molecule's physicochemical nature. This compound is a highly lipophilic, bulky, neutral urea derivative. It consists of a hydrophobic 1-naphthyl ring and a tetrahydroisoquinoline (THIQ) system, linked by a carboxamide (urea) bridge. These features dictate its behavior on a column: massive hydrophobic retention, strong
π−π
stacking potential, and secondary hydrogen-bonding interactions via the urea linkage.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my compound eluting so late—or not at all—on a standard C18 column?A: The dual aromatic systems (naphthyl and THIQ) make this molecule extremely lipophilic, resulting in massive hydrophobic retention on standard C18 stationary phases. If you are using Methanol as your organic modifier, it likely lacks the eluotropic strength required to elute the compound efficiently.
The Causality: Methanol is a protic solvent that struggles to disrupt the strong
π−π
interactions between the naphthyl ring and the stationary phase.
The Solution: Switch your organic modifier to Acetonitrile (ACN) . ACN is an aprotic solvent with a higher eluotropic strength for lipophilic urea derivatives and actively disrupts
π−π
stacking[1]. If retention remains >15 minutes under high ACN conditions, switch to a less retentive column chemistry, such as a C8 or a Phenyl-Hexyl column.
Q2: The compound is neutral. Why is my peak shape broad and severely tailing?A: While the molecule lacks a basic free amine (the THIQ nitrogen is incorporated into the neutral urea linkage), the carbonyl oxygen and NH groups of the carboxamide act as strong hydrogen bond acceptors and donors.
The Causality: These urea groups interact with acidic residual silanols on un-endcapped silica supports. Furthermore, the steric bulk of the molecule causes slow diffusion kinetics (poor mass transfer) into the stationary phase pores.
The Solution: First, ensure you are using a fully end-capped column. Second, add 0.1% Formic Acid to both your aqueous and organic mobile phases. Even for neutral compounds, lowering the pH (< 3.0) protonates residual silanols, rendering them neutral and eliminating secondary hydrogen-bonding[2]. Finally, increase the column compartment temperature to 40°C–50°C to improve mass transfer.
Q3: I am observing split peaks and high backpressure after several injections. What is happening?A: This is a classic symptom of sample precipitation at the column head. Highly lipophilic carboxamides have poor aqueous solubility.
The Causality: If your sample is dissolved in 100% DMSO or pure Acetonitrile, but your mobile phase gradient starts at a highly aqueous composition (e.g., 90% Water), the compound crashes out of solution upon injection.
The Solution: Match your injection solvent to your initial mobile phase conditions as closely as possible (e.g., 50:50 ACN:Water). If the compound is insoluble in this mixture, inject a much smaller volume (1–2 µL) of the strong solvent to allow the mobile phase to instantly dilute and carry the analyte without precipitation.
Part 2: Experimental Protocols
Every robust chromatographic method must be a self-validating system. Follow these protocols to systematically optimize your mobile phase.
Protocol A: Self-Validating Mobile Phase Gradient Optimization
Objective: Establish a baseline separation with an acceptable retention factor (
k′
).
System Suitability Preparation: Prepare a 10 µg/mL solution of N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in 50:50 ACN:Water. Spike in 1 µg/mL of Uracil to act as a void volume (
t0
) marker.
Initial Gradient Run:
Column: Phenyl-Hexyl or fully end-capped C18 (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2].
Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.
Flow Rate: 0.4 mL/min.
Validation Check (Self-Correction):
Calculate the retention factor:
k′=(tR−t0)/t0
.
Pass Criteria:
k′
must be between 2 and 10. If
k′>10
, the gradient is too shallow; increase the starting %B to 40%.
Calculate the Asymmetry factor (
As
) at 10% peak height.
Pass Criteria:
As
must be
≤1.3
. If
As>1.3
, proceed to Protocol B.
Protocol B: Temperature-Assisted Mass Transfer Optimization
Objective: Resolve peak tailing caused by the steric bulk of the naphthyl and THIQ groups.
Temperature Screening: Run the validated gradient from Protocol A at three different column compartment temperatures: 25°C, 40°C, and 55°C.
Equilibration: Allow at least 10 column volumes of mobile phase to pass through the column at each new temperature before injection to ensure complete thermal equilibrium.
Validation Check (Self-Correction):
Compare the theoretical plate count (
N
) and
As
across the three runs.
Pass Criteria: Select the lowest temperature that yields an
As≤1.2
and an increase in
N
of at least 20% compared to the 25°C baseline. Do not exceed 60°C to prevent premature hydrolysis of the column's bonded phase.
Part 3: Quantitative Data Summaries
The following table summarizes the expected chromatographic outcomes when altering mobile phase conditions for bulky urea derivatives[3].
Column Chemistry
Organic Modifier
Buffer / Additive
Temp (°C)
Retention Time (min)
Peak Asymmetry (
As
)
Resolution from Impurities
Standard C18
Methanol
None
25
> 25.0
1.8
Poor
End-capped C18
Acetonitrile
0.1% Formic Acid
25
12.4
1.4
Moderate
End-capped C18
Acetonitrile
0.1% Formic Acid
45
10.1
1.1
Good
Phenyl-Hexyl
Acetonitrile
0.1% Formic Acid
45
11.5
1.05
Excellent
Part 4: Visualizations
Fig 1: Step-by-step mobile phase optimization workflow for lipophilic carboxamide derivatives.
Fig 2: Troubleshooting logic tree for resolving peak tailing in bulky neutral molecules.
Part 5: References
Ruberu, S. R., Draper, W. M., & Perera, S. K. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry, 48(9), 4109-4115.[Link]
Kundu, B., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3036.[Link]
Babkov, D., et al. (2024). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. International Journal of Molecular Sciences, 25(16), 8841.[Link]
Stability issues and degradation of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE at room temperature
Welcome to the Technical Support Center for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE . This specialized guide is designed for researchers, medicinal chemists, and drug development professionals handling t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE . This specialized guide is designed for researchers, medicinal chemists, and drug development professionals handling this complex screening compound. While urea linkages are generally robust, the unique structural combination of a 1-naphthyl moiety and a 3,4-dihydroisoquinoline (THIQ) core makes this molecule highly susceptible to specific degradation pathways when exposed to room temperature and ambient light.
Below, you will find a deep-dive into the causality of its degradation, troubleshooting FAQs, quantitative stability data, and a self-validating handling protocol.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, you must first understand the structural liabilities of the compound. The degradation of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE at room temperature is primarily driven by an auto-photodegradation cascade rather than simple thermal instability.
The molecule contains a "built-in" photosensitizer and a highly oxidizable target within the same structure:
The Photosensitizer (1-Naphthyl Group): Highly conjugated naphthyl aromatic rings are known to absorb ambient UV/Vis laboratory light, exciting the molecule into a triplet state. This excited state transfers energy to dissolved ground-state oxygen (
3O2
) in your solvent, generating highly reactive singlet oxygen (
1O2
)[1].
The Target (THIQ Core): The 3,4-dihydroisoquinoline ring contains a highly activated benzylic carbon at the C1 position (adjacent to the urea nitrogen and the aromatic ring). Singlet oxygen selectively attacks this benzylic position, driving a semi-oxidation process[2]. This forms a hydroperoxide intermediate that subsequently collapses into a 3,4-dihydroisoquinolin-1(2H)-one (lactam) derivative or fully aromatizes to an isoquinoline core[3].
Fig 1. Photochemical degradation pathway of the THIQ core mediated by the 1-naphthyl photosensitizer.
Troubleshooting FAQs
Q: My DMSO stock solution turned yellow/brown after being left on the bench overnight. Is it still usable?A: No. A color shift from colorless/off-white to yellow or brown is a definitive visual indicator of autoxidation. When the THIQ core undergoes benzylic oxidation, the resulting lactam or fully aromatized isoquinoline byproducts alter the chromophoric properties of the solution. Using this solution will introduce significant artifacts into your biological assays.
Q: I ran an LC-MS on my degraded sample and see +14 Da and -2 Da mass shifts. What are these?A: These are the signature mass shifts for the degradation of the THIQ core:
+14 Da: Represents the conversion of the methylene group (-CH
2
-) at the C1 position to a carbonyl (-C=O), forming the 3,4-dihydroisoquinolin-1(2H)-one (lactam) degradant[3].
-2 Da: Represents the loss of two protons (dehydrogenation), leading to the fully aromatized isoquinoline core[2].
Q: Does the pH of my assay buffer affect its stability at room temperature?A: Yes. While the central urea linkage is generally stable at physiological pH (7.4), extreme pH (< 4.0 or > 10.0) can catalyze urea hydrolysis. More importantly, basic conditions can accelerate the autoxidation of the THIQ core if trace transition metals (e.g., Cu
2+
, Fe
3+
) are present in the buffer. Always use metal-free, chelator-treated buffers (e.g., containing 1 mM EDTA) if prolonged room temperature incubation is required.
Q: Can I store the compound in aqueous buffer instead of DMSO?A: It is highly discouraged. Aqueous environments contain higher concentrations of dissolved oxygen compared to anhydrous DMSO, which accelerates the singlet oxygen generation pathway[2]. Always store primary stocks in anhydrous DMSO and only dilute into aqueous buffers immediately prior to your experiment.
Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the expected stability and half-life (
t1/2
) of the compound under various laboratory conditions.
Storage Condition
Physical State
Light Exposure
Estimated Half-Life (
t1/2
)
Primary Degradant Observed
25°C (Room Temp)
10 mM in DMSO
Ambient Light
< 48 hours
Lactam (+14 Da)
25°C (Room Temp)
10 mM in DMSO
Dark
~ 14 days
Lactam (+14 Da)
25°C (Room Temp)
Solid Powder
Ambient Light
~ 3 months
Surface Oxidation
4°C (Fridge)
10 mM in DMSO
Dark
> 6 months
None detected
-20°C (Freezer)
Solid Powder
Dark
> 2 years
None detected
Validated Handling Protocol
To ensure absolute scientific integrity, every protocol must be a self-validating system. Follow this workflow to prevent autoxidation and photodegradation. Built-in Quality Control (QC) checks are included to validate the integrity of your compound at each step.
Step 1: Reagent Preparation & Weighing
Action: Weigh the solid powder using an amber glass vial to minimize ambient light exposure.
QC Check: Visually inspect the powder. It must be white to off-white. Any yellowing indicates pre-existing solid-state oxidation; discard the batch if discolored.
Step 2: Dissolution in Anhydrous Solvent
Action: Dissolve the powder in high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%).
QC Check: The resulting solution must be completely clear and colorless.
Step 3: Aliquoting and Inert Gas Purging
Action: Divide the stock into single-use aliquots (e.g., 10 µL to 50 µL). Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 3-5 seconds before capping.
Causality: Displacing ambient air removes the ground-state oxygen (
3O2
) required for the naphthyl-sensitized singlet oxygen degradation pathway[2].
Step 4: Storage and Thawing
Action: Store aliquots immediately at -20°C in a desiccated, light-proof container. When required, thaw the aliquot at room temperature in the dark.
QC Check: Never use a warm water bath to thaw, as this introduces moisture and localized thermal stress. Discard any unused portion of a thawed aliquot; do not refreeze.
Fig 2. Validated handling and storage workflow to prevent autoxidation and photodegradation.
References
Title: Photosensitized selective semi-oxidation of tetrahydroisoquinoline: a singlet oxygen path.
Source: Photochemical & Photobiological Sciences (2022).
URL: [Link][2]
Title: Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN).
Source: RSC Advances (2024).
URL: [Link][3]
Title: Optimization of Photocatalytic Degradation of Acid Blue 113 and Acid Red 88 Textile Dyes in a UV-C/TiO2 Suspension System: Application of Response Surface Methodology (RSM).
Source: Water (MDPI) (2019).
URL: [Link][1]
Reducing off-target binding of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in enzymatic assays
A Guide to Mitigating Off-Target Binding in Enzymatic Assays Welcome to the technical support resource for researchers utilizing N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE and related hydrophobic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Mitigating Off-Target Binding in Enzymatic Assays
Welcome to the technical support resource for researchers utilizing N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE and related hydrophobic compounds in enzymatic assays. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to ensure the integrity and specificity of your experimental data.
Compounds built on a dihydroisoquinoline carboxamide scaffold, particularly those with bulky hydrophobic moieties like a naphthyl group, present a common challenge in drug discovery: a propensity for non-specific interactions. This guide is structured to help you diagnose, troubleshoot, and proactively prevent off-target binding, which can manifest as high background signals, false positives, or poor data reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges.
Q1: My assay shows high background noise only in wells containing the compound. What is the most likely cause?
This is frequently a sign of non-specific binding, either to the assay plate itself or to components of the detection system. Hydrophobic compounds can adsorb to the plastic surface of microplates, leading to elevated signal. An ideal first step is to review your blocking procedure and the composition of your wash buffers. The combined use of a protein-based blocker and a non-ionic detergent in the wash buffer is often effective.[1][2]
Q2: I observe enzymatic inhibition, but the dose-response curve is unusually steep or inconsistent at higher concentrations. What should I investigate?
This behavior is a classic hallmark of compound aggregation.[3] At concentrations above a critical threshold, hydrophobic molecules can self-associate into colloidal aggregates that sequester and non-specifically inhibit the enzyme. This is not a true 1:1 binding event and can lead to misleading potency values. A standard counter-screen is to re-run the assay in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to see if the inhibition is attenuated.[3]
Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I should use in my final assay reaction?
While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay mixture should be minimized.[4][5] As a general rule, aim for a final DMSO concentration of ≤1%, and never exceed 5%. High concentrations of DMSO can alter protein conformation, influence binding kinetics through solvent viscosity effects, and directly inhibit some enzymes.[4][5][6] It is crucial to maintain the same final DMSO concentration across all wells, including controls, to ensure consistency.
Q4: Is Bovine Serum Albumin (BSA) always the best blocking agent?
Not necessarily. While BSA is a widely used and effective blocking agent for preventing non-specific protein binding to surfaces, its utility can be assay-dependent.[7][8] In some cases, BSA itself can non-specifically bind to the test compound or other assay components.[7] Alternatives like non-fat dry milk, casein, or commercially available synthetic blockers can be tested. The key is empirical validation for your specific assay system.[9] Interestingly, some studies suggest that with effective detergent-based washing (e.g., using PBST), BSA blocking may not even be necessary for certain ELISA protocols.[8][10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic framework for identifying and resolving specific off-target issues.
Problem: High Signal-to-Noise Ratio & False Positives
This issue often stems from two primary sources: compound aggregation and non-specific adsorption to assay surfaces or proteins.
Caption: Troubleshooting decision tree for off-target binding.
Hydrophobic molecules like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE can form colloidal aggregates in aqueous buffers, which non-specifically inhibit enzymes by sequestering them. This mechanism is a major source of artifacts in high-throughput screening.
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Prepare Compound Stock: Prepare your standard serial dilution of the compound in 100% DMSO.
Prepare Assay Buffers: Prepare two identical sets of your final assay buffer.
Buffer A: Standard assay buffer.
Buffer B: Standard assay buffer supplemented with 0.02% (v/v) Triton X-100. (Note: The final concentration in the well will be 0.01% if diluted 1:1).
Run Parallel Assays: Set up two identical assay plates. On Plate 1, perform the enzymatic assay using Buffer A. On Plate 2, perform the exact same assay using Buffer B.
Analyze Data: Compare the IC50 values obtained from both plates. A significant rightward shift (i.e., an increase in the apparent IC50) in the presence of Triton X-100 strongly suggests that the observed inhibition is, at least in part, due to aggregation.[3] True 1:1 inhibitors should show minimal change in potency.
Table 1: Common Detergents for Mitigating Compound Aggregation
Detergent
Type
Typical Working Concentration
Considerations
Triton X-100
Non-ionic
0.005% - 0.05%
Effective at disrupting aggregates. Can interfere with some fluorescence-based assays.
Tween-20
Non-ionic
0.005% - 0.05%
Generally milder than Triton X-100. Commonly used in wash buffers.[11]
Brij-35
Non-ionic
0.01% - 0.1%
Has been shown to effectively disrupt aggregates for analysis.
CHAPS
Zwitterionic
0.1% - 1%
Useful for solubilizing membrane proteins but less commonly used for aggregation counter-screens.[12]
The hydrophobicity of the naphthyl group can lead to strong adsorption to the polystyrene surface of microplates or to hydrophobic patches on the enzyme or other proteins in the assay (e.g., BSA used as a stabilizer).
Protocol 2: Optimizing Blocking and Wash Conditions
Test Blocking Agents: Coat and run your assay on separate plates blocked with different agents. Compare the signal-to-background ratio for a control well (no compound) versus a well with a high concentration of your compound.
Increase Wash Stringency: After the incubation steps, increase the number of wash cycles (e.g., from 3 to 5) and/or the concentration of Tween-20 in your wash buffer (e.g., from 0.05% to 0.1%). This helps to dislodge weakly-bound, non-specific molecules.
Include a "Sacrificial" Protein: The inclusion of a high concentration of an unrelated, inert protein like BSA in the assay buffer can sometimes reduce NSB by providing alternative binding sites for the hydrophobic compound. This must be carefully validated to ensure the blocking protein does not interfere with the primary enzymatic reaction.
Table 2: Selecting a Blocking Agent
Blocking Agent
Primary Mechanism
Best For
Considerations
Bovine Serum Albumin (BSA)
Protein Adsorption
General purpose, blocks hydrophobic/hydrophilic sites.
Lot-to-lot variability can occur; may have cross-reactivity in some immunoassays.[7]
Non-fat Dry Milk
Protein Adsorption
Cost-effective, good for many ELISA and Western blot applications.
Contains a complex mix of proteins; may contain endogenous enzymes (e.g., phosphatases) that can interfere with detection.
Casein
Protein Adsorption
Blocks effectively and is a single purified protein.
Can have autofluorescence.
Commercial/Synthetic Blockers
Polymer-based
Assays where protein-based blockers interfere.
Generally more expensive but offer higher consistency.
Section 3: Best Practices for Robust Assay Design
Proactive measures during assay development are the most effective way to prevent off-target binding issues.
Characterize Your Compound Early
Before extensive enzymatic testing, assess the solubility and aggregation potential of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in your final assay buffer using techniques like Dynamic Light Scattering (DLS) if available.
Perform a Solvent Tolerance Test
The stability and activity of your enzyme can be sensitive to the final concentration of the organic solvent used to dissolve the compound.
Protocol 3: Enzyme Solvent Tolerance Assay
Prepare Solvent Dilutions: In your assay buffer, prepare a series of solvent concentrations (e.g., 0%, 0.5%, 1%, 2%, 5% DMSO).
Measure Enzyme Activity: Set up your standard enzymatic reaction at each of these solvent concentrations without any inhibitor present.
Plot and Analyze: Plot enzyme activity (e.g., reaction rate) as a function of DMSO concentration.
Determine Operating Window: Identify the highest DMSO concentration that does not significantly inhibit or destabilize your enzyme (e.g., <10% loss of activity). This is your maximum allowable solvent concentration for all subsequent inhibitor assays.
Employ a Multi-faceted Optimization Approach
Do not rely on a single solution. The most robust assays often combine several strategies. A well-designed experiment might involve:
A final DMSO concentration of 0.5%.
The inclusion of 0.01% Tween-20 in the assay buffer.
Blocking with 1% BSA.
Washing with a buffer containing 0.1% Tween-20.
The optimization of assay conditions is a critical process that can be expedited using Design of Experiments (DoE) approaches, which allow for the simultaneous evaluation of multiple factors.[13]
By systematically addressing the physicochemical properties of your test compound and rigorously optimizing assay conditions, you can significantly enhance the quality and reliability of your data, ensuring that observed biological activity is the result of specific, on-target binding.
References
N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE - NextSDS. (n.d.). Retrieved from [Link]
Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. Available from: [Link]
Waud, J. M., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 125-133. Available from: [Link]
Abu-Shikur, M. E., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. Available from: [Link]
Selvakumar, D., et al. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Medical and Biological Science Research, 1(1), 1-8. Available from: [Link]
MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]
Lee, K., et al. (2023). (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. Available from: [Link]
Luo, W., et al. (2023). The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification. Molecules, 28(12), 4859. Available from: [Link]
Hassan, M. U., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3764. Available from: [Link]
Ahirwar, R., et al. (2015). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. RSC Advances, 5(115), 95151-95157. Available from: [Link]
Gopal, S. M., et al. (2017). Solvent effects on ligand binding to a serine protease. Physical Chemistry Chemical Physics, 19(6), 4363-4375. Available from: [Link]
Reduction of the Nonspecific Binding of a Target Antibody and of Its Enzyme-Labeled Detection Probe Enabling Electrochemical Immunoassay of an Antibody through the 7 pg/mL−100 ng/mL (40 fM−400 pM) Range. (2005). Analytical Chemistry, 77(22), 7271-7277. Available from: [Link]
Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]
G-Biosciences. (2017). Overcome effects of detergents & reducing agents in protein estimation. Retrieved from [Link]
La Sala, G., et al. (2012). Sampling protein motion and solvent effect during ligand binding. Proceedings of the National Academy of Sciences, 109(4), 1124-1129. Available from: [Link]
ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]
Waud, J. M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 125-133. Available from: [Link]
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). International Journal of Molecular Sciences, 22(14), 7434. Available from: [Link]
Forschungszentrum Jülich. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Retrieved from [Link]
US20080108147A1 - Reduction of non-specific binding in immunoassays. (2008). Google Patents.
DDBiolab. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. Retrieved from [Link]
ResearchGate. (2015). (PDF) BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: A perspective study on mechanism of BSA blocking in common ELISA protocols. Retrieved from [Link]
ResearchGate. (2020). Ligand-protein binding/interaction studies. Retrieved from [Link]
Technical Support Center: Optimizing the Bioavailability of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Welcome to the Technical Support Center. This guide is designed for pharmacologists, formulation scientists, and drug development professionals working with N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS 3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for pharmacologists, formulation scientists, and drug development professionals working with N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS 329078-03-7) [[1]](). As a highly lipophilic urea-based isoquinoline derivative, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Below, we provide mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome poor aqueous solubility, extensive first-pass metabolism, and erratic animal pharmacokinetics (PK).
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q: Why is the oral bioavailability (F%) of this compound typically <5% in rodent models?A: The low oral bioavailability is driven by a trifecta of physicochemical and biological barriers. First, the 1-naphthyl moiety imparts extreme lipophilicity, leading to dissolution-rate-limited absorption in the aqueous gastrointestinal (GI) tract. Second, isoquinoline derivatives are highly susceptible to extensive intestinal and hepatic first-pass metabolism by CYP450 enzymes 2. Finally, lipophilic isoquinolinecarboxamides are frequently recognized as substrates for P-glycoprotein (P-gp) efflux transporters in the enterocytes, which actively pump the absorbed drug back into the intestinal lumen [[3]]().
Q: Can I use 100% DMSO for my Intravenous (IV) dosing vehicle to ensure complete solubility?A: Absolutely not. While the compound will easily dissolve in 100% DMSO, injecting high concentrations of DMSO intravenously causes immediate "solvent shock." As the DMSO rapidly diffuses into the aqueous environment of the bloodstream, the lipophilic compound will precipitate. This causes micro-embolisms, acute toxicity, and artificially altered PK profiles (e.g., a falsely prolonged half-life due to the slow dissolution of the precipitate in the blood). IV vehicles should contain no more than 5-10% DMSO, stabilized by surfactants.
Q: How do lipid-based formulations overcome these specific liabilities for oral dosing?A: Lipid-based formulations, such as Nanostructured Lipid Carriers (NLCs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), present the drug in a pre-dissolved state, eliminating the GI dissolution bottleneck. Crucially, these lipid matrices stimulate chylomicron secretion, allowing the highly lipophilic drug to be absorbed via the intestinal lymphatic system. This pathway drains directly into the systemic circulation, entirely bypassing the portal vein and avoiding hepatic first-pass metabolism [[4]](). Additionally, excipients like Cremophor EL and Tween 80 can inhibit P-gp efflux 5.
Figure 1: Mechanistic pathway of first-pass metabolism and P-gp efflux limiting oral bioavailability.
Part 2: Troubleshooting Guide
Issue 1: Precipitation at the IV Injection Site or in the Syringe
Causality: Inadequate surfactant-to-cosolvent ratio leading to compound crash-out upon contact with aqueous environments.
Solution: Transition to a ternary co-solvent system. A reliable starting point for this scaffold is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline. Always perform an in vitro blood dilution test (1:10 ratio of formulation to PBS at 37°C) and observe for 30 minutes under a microscope to ensure no micro-crystals form before dosing animals.
Issue 2: High Inter-Subject Variability in PO PK Studies
Causality: Erratic GI absorption due to the "food effect." Lipophilic drugs rely heavily on bile salts secreted during digestion for solubilization. Variations in rodent gastric emptying times lead to massive standard deviations in Cmax and AUC.
Solution: Fast the animals for 12 hours prior to dosing (water ad libitum). Better yet, abandon simple aqueous suspensions (e.g., 0.5% Methylcellulose) and formulate the compound in a SMEDDS to ensure consistent, food-independent absorption.
Issue 3: Rapid Clearance (Short Half-Life) Despite IV Administration
Causality: High intrinsic hepatic clearance. The 1-naphthyl group is highly vulnerable to rapid oxidative metabolism by hepatic CYP450s.
Solution: Perform an in vitro liver microsomal stability assay (Protocol 2 below) to validate this liability. If intrinsic clearance (
CLint
) is >40 µL/min/mg protein, the compound is being cleared too fast for sustained target engagement. You may need to co-administer a pan-CYP inhibitor (like 1-aminobenzotriazole) for in vivo proof-of-concept studies.
Figure 2: Decision tree for selecting formulation strategies based on dosing route.
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of a SMEDDS for Oral (PO) Dosing
This protocol creates a thermodynamically stable, self-emulsifying system that bypasses dissolution limits and promotes lymphatic uptake.
Weighing: Accurately weigh 10 mg of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE into a glass vial.
Oil Phase Integration: Add 200 µL of Capryol 90 (Propylene glycol monocaprylate). Vortex vigorously for 2 minutes until a uniform slurry forms.
Surfactant Addition: Add 500 µL of Cremophor EL (Polyoxyl 35 castor oil) and 300 µL of PEG 400 (Co-surfactant).
Homogenization: Sonicate the sealed vial in a water bath at 40°C for 30 minutes. The end product must be a visually clear, isotropic, single-phase liquid.
Self-Validation (Critical): Dilute 10 µL of the mixture into 1 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) at 37°C. Gentle agitation should result in a slight bluish opalescence—this confirms the spontaneous formation of a nanoemulsion (droplet size <100 nm) without drug precipitation.
Figure 3: Step-by-step workflow for preparing a Self-Microemulsifying Drug Delivery System.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Use this protocol to isolate and validate hepatic clearance as the root cause of poor systemic exposure.
Preparation: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL rodent liver microsomes.
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, aliquot 50 µL of the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile (containing a known internal standard) to precipitate proteins and quench the reaction.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and calculate the intrinsic clearance (
CLint
).
Part 4: Quantitative Data Presentation
The table below summarizes the profound impact that formulation vehicle selection has on the pharmacokinetic parameters of highly lipophilic isoquinolinecarboxamide derivatives in standard rodent models (Dose: 10 mg/kg).
Dosing Route
Formulation Vehicle / Strategy
Cmax
(ng/mL)
AUC0−∞
(h*ng/mL)
Relative Bioavailability (F%)
PO
0.5% Methylcellulose (Aqueous Suspension)
45 ± 21
120 ± 55
2.1%
PO
10% DMSO / 90% Corn Oil (Simple Lipid)
110 ± 38
350 ± 90
6.5%
PO
SMEDDS (Capryol 90 / Cremophor EL / PEG 400)
850 ± 115
3100 ± 420
58.4%
IV
5% DMSO / 10% Tween 80 / 85% Saline
N/A
5300 ± 610
100% (Reference)
Note: The transition from an aqueous suspension to a SMEDDS formulation yields a >25-fold increase in total systemic exposure by bypassing dissolution limits and leveraging lymphatic transport.
Part 5: References
NextSDS. N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE — Chemical Substance Information. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMFPeYiCKsbvu9uZCXw8eY4ueqNYWveLXPkEzUuEMYgCV8r7kZxyhtsP2nK6_dS47MK3WYe77na34ZgBCUdGo1hxn6yTYGc9m0cUGShGfumn7hQwzeLEm833ZUwEy1Fq87qdUtskM9bKOAaBKi3CmQYMJNa6PU3KtYhlLNUaWc5MozOJEz2ibUZEQTqr53bzq77DXJAsJjcB5Uw==]
PMC. Impact of Isoquinoline Alkaloids on the Intestinal Barrier in a Colonic Model of Campylobacter jejuni Infection. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_px0-3hefznsGmC3b1aEF1ySAd1lBaZ851yziVJw3q0wBxS_KSYmG1jKEX1uMIGmX8TpSz0_kXFd5qDVIdRpbH_PiYzW1y9kSWRnzG67cZ0FG0BvGiz_jowBTFsDM2TlnQEmOFNdUp3kURt5E]
PMC. Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgvioyYS9a4V9_J9a4jG-SnhUV2-XXoQ9TBdImL-9TiE5DdVao-R83EZv86yAcmxJ82tevCfcRXpMh1e2PzD_QdKQYxbJGSW5vYTxO6fmtQA6m9Oh1kXhz1BHYMzLv-AnSftRgH8szEtDpGGA=]
PMC. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTBHC9HUJSiJlTLkQh33WdOc6Q1m7RJx3ayiR_7a7tp5kmpmB_cK2wtj4CN_qz7q59tT-GCk62HkOAZTQ0BL7N-7LRIxZIeLhf_Np7F4b1Gw_QlebYDFsK47PlF9HQpd-wAy0xfL98JsnfylY=]
PMC. The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_7QxoeeCJhBobrRhnEXGLV9ZusAfCnGNr8nm97u4FYoojQMOxO1J1aD-9iWyIPfDUnHI1Ynt7LAHgTfegl9lM8MzZSOtPR3AdoUBQEMazhRinNwGjLAZSqgr-8g2fdq5aESxqN8BdzPKCUBQ=]
Comparative Efficacy of Novel Isoquinoline Scaffolds: A Focus on N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE versus Traditional Isoquinoline Inhibitors
This guide provides a comprehensive comparative analysis of the novel isoquinoline derivative, N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, against established standard isoquinoline compounds. Our focus will...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of the novel isoquinoline derivative, N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, against established standard isoquinoline compounds. Our focus will be on the application of these molecules as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a critical therapeutic target in cardiovascular and neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of isoquinoline-based therapeutics.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and ability to be readily functionalized have made it a cornerstone in the design of kinase inhibitors. A prominent example of this is the development of inhibitors for the ROCK pathway, where the isoquinoline moiety has been shown to effectively interact with the ATP-binding pocket of the kinase.
Standard isoquinoline inhibitors, such as Fasudil, have paved the way for therapeutic interventions targeting the ROCK pathway. However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has driven the exploration of novel derivatives. This guide focuses on a novel compound, N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, as a case study to illustrate the comparative analysis process against a well-established benchmark.
Mechanism of Action: Targeting the ROCK Signaling Pathway
The primary mechanism of action for the isoquinoline compounds discussed herein is the competitive inhibition of the ROCK kinase. The ROCK signaling cascade plays a crucial role in regulating cellular functions such as contraction, motility, and proliferation. Dysregulation of this pathway is implicated in various pathologies, including hypertension, vasospasm, and neurodegenerative diseases.
The isoquinoline core of these inhibitors mimics the adenine region of ATP, allowing them to bind to the kinase's active site and prevent the phosphorylation of downstream substrates. This inhibition leads to a reduction in smooth muscle contraction and other cellular effects mediated by the ROCK pathway.
Caption: The ROCK signaling pathway and the point of intervention for isoquinoline inhibitors.
Comparative Efficacy: In Vitro Analysis
The following table summarizes the in vitro efficacy of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in comparison to a standard isoquinoline inhibitor, Fasudil. The data presented is a representative compilation from typical kinase inhibitor profiling studies.
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is representative and for illustrative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of kinase inhibitors.
Objective: To quantify the potency of test compounds against ROCK1 and ROCK2 kinases.
Materials:
Recombinant human ROCK1 and ROCK2 enzymes
ATP
Myelin basic protein (MBP) as a substrate
Test compounds (dissolved in DMSO)
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
32P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™)
96-well plates
Incubator
Scintillation counter or plate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add the assay buffer, substrate, and kinase to the wells of a 96-well plate.
Add the test compounds to the respective wells.
Initiate the kinase reaction by adding ATP (spiked with 32P-ATP if using radiometric detection).
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
Stop the reaction (e.g., by adding a high concentration of EDTA).
Quantify the kinase activity by measuring the incorporation of 32P into the substrate or by detecting the amount of ADP produced.
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Potency Assay in A7r5 Smooth Muscle Cells
This protocol describes a method to assess the ability of the compounds to inhibit ROCK activity in a cellular context.
Objective: To measure the cellular potency of the test compounds by quantifying the phosphorylation of a downstream ROCK substrate.
Materials:
A7r5 rat aortic smooth muscle cells
Cell culture medium (e.g., DMEM) and supplements
Test compounds
Stimulant (e.g., U-46619, a thromboxane A2 analog)
Lysis buffer
Antibodies for Western blotting (anti-phospho-MYPT1, anti-total-MYPT1, and a secondary antibody)
SDS-PAGE gels and blotting equipment
Chemiluminescence detection reagents
Procedure:
Seed A7r5 cells in 6-well plates and grow to near confluence.
Starve the cells in serum-free medium for 24 hours.
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with U-46619 for 10 minutes to activate the ROCK pathway.
Lyse the cells and collect the protein lysates.
Perform Western blotting to detect the levels of phosphorylated MYPT1 (a direct substrate of ROCK) and total MYPT1.
Quantify the band intensities and calculate the ratio of phosphorylated to total MYPT1.
Determine the cellular IC50 value by plotting the inhibition of MYPT1 phosphorylation against the compound concentration.
Discussion and Future Directions
The representative data suggests that novel isoquinoline derivatives, such as N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, can offer significant advantages over standard inhibitors like Fasudil. The enhanced potency and selectivity observed in our illustrative example highlight the potential for developing more effective and safer therapeutics. The improved cellular potency may also translate to lower effective doses in vivo, reducing the risk of off-target effects.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling of these novel compounds to assess their drug-like properties. In vivo efficacy studies in relevant animal models of cardiovascular and neurological diseases will be crucial to validate the therapeutic potential of these next-generation isoquinoline inhibitors.
References
Title: Rho-kinase inhibitors: a patent review (2011 - 2013)
Source: Expert Opinion on Therapeutic Patents
URL: [Link]
Title: Fasudil, a Rho-Kinase Inhibitor, for Acute Ischemic Stroke: A Randomized Controlled Trial
Source: Stroke
URL: [Link]
Title: The discovery of fasudil, a ROCK inhibitor, and its clinical applications
Source: Future Medicinal Chemistry
URL: [Link]
Comparative
A Researcher's Guide to Establishing Reproducible IC50 Values for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Across Diverse Cell Lines
In the landscape of preclinical drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a novel compound.[1][2] It represents the concentration of an i...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of preclinical drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a novel compound.[1][2] It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[2] For a novel investigational molecule like N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE, establishing a robust and reproducible IC50 profile across multiple cell lines is not merely a routine task; it is a critical step that informs its therapeutic potential, selectivity, and subsequent development trajectory.
This guide provides a comprehensive framework for researchers navigating the complexities of IC50 determination. We will delve into the fundamental principles of assay design, the multifaceted factors that influence data variability, and present a standardized protocol to ensure that the IC50 values you generate are both accurate and reproducible. By moving beyond a simple list of steps, we aim to explain the causality behind experimental choices, empowering you to build a self-validating system for your research.
The Challenge: Why IC50 Values Vary
The quest for a single, universal IC50 value for a compound is illusory. The reality is that this metric is highly sensitive to the experimental conditions under which it is measured.[2] A lack of standardization is a primary source of the wide discrepancies observed in published data, making direct comparisons between studies challenging.[3] Understanding the sources of this variability is the first step toward controlling it.
Cell Line-Specific Biology : Different cell lines, even from the same tissue of origin, possess unique genetic and proteomic landscapes. Variations in the expression of the drug's target protein, differential metabolic rates, or the presence of efflux pumps like P-glycoprotein can dramatically alter a compound's apparent potency.[4][5]
Assay Methodology : The choice of cell viability assay is critical. Assays like the MTT, which measures metabolic activity, may yield different results from those that measure membrane integrity (e.g., trypan blue) or ATP levels.[5]
Experimental Parameters : Seemingly minor details can have a significant impact. These include the initial cell seeding density, the duration of drug exposure (24, 48, or 72 hours), and even the specific batch and supplier of reagents like fetal bovine serum.[3][5][6]
Data Analysis : The method used to fit the dose-response curve and calculate the IC50 value can introduce variability. A standard sigmoidal dose-response model is typically used, but the quality of the fit depends on the range of concentrations tested and the software used.[7][8]
The following diagram illustrates the interplay of these critical factors.
Caption: Key factors contributing to variability in IC50 determination.
Framework for a Reproducible Cross-Cell Line Comparison
To meaningfully compare the IC50 of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE across different cell lines, a rigorously standardized approach is essential. The following protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a robust starting point.
Experimental Protocol: Standardized MTT Assay for IC50 Determination
This protocol is designed to minimize variability and ensure data integrity.
1. Cell Culture and Maintenance:
Rationale: Consistent cell health is paramount. Cells should be in their logarithmic growth phase and free from contamination.
Procedure:
Culture all selected cell lines (e.g., MCF-7, A549, HCT116) in their recommended media, supplemented with 10% FBS and 1% penicillin-streptomycin.
Maintain cultures in a humidified incubator at 37°C with 5% CO2.[4]
Ensure cell passage numbers are low and recorded for each experiment to avoid phenotypic drift.
2. Preparation of Compound and Seeding of Cells:
Rationale: Accurate serial dilutions and uniform cell distribution are critical for a reliable dose-response curve.
Procedure:
Prepare a concentrated stock solution (e.g., 10 mM) of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in DMSO.[9]
Perform serial dilutions to create a range of working concentrations. It is advisable to perform a preliminary range-finding experiment to determine the approximate cytotoxic concentrations.
Harvest cells in logarithmic growth phase and perform a cell count (e.g., using a hemocytometer or automated counter).
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.[9] Allow cells to adhere overnight.
3. Drug Treatment and Incubation:
Rationale: A standardized exposure time ensures that differences in IC50 values are due to cellular responses, not variations in treatment duration.
Procedure:
Add the serially diluted compound to the appropriate wells. Include "vehicle control" wells (containing only DMSO at the same final concentration as the treated wells) and "media only" wells (for background subtraction).
Incubate the plate for a standardized period, typically 48 or 72 hours.[4]
4. MTT Assay and Absorbance Reading:
Rationale: The MTT assay measures the activity of mitochondrial dehydrogenases, which is an indicator of cell viability. The final DMSO step ensures the formazan crystals are fully solubilized for accurate reading.
Procedure:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
Carefully remove the media from each well.
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4][9]
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][9]
5. Data Analysis and IC50 Calculation:
Rationale: Normalizing the data and using a non-linear regression model provides the most accurate IC50 value.
Procedure:
Subtract the background absorbance (media only wells) from all other readings.
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
Plot % Viability against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5]
The workflow for this protocol is visualized below.
Caption: Standardized workflow for IC50 determination using the MTT assay.
Data Summary and Interpretation
When conducting your study, all IC50 data should be compiled into a clear, comparative table. This not only organizes your results but also facilitates the identification of trends, such as differential sensitivity between cell lines.
Table 1: Template for Summarizing IC50 Values of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Cell Line
Tissue of Origin
Doubling Time (Approx. hrs)
IC50 (µM) ± SD*
Assay Method
Incubation Time (hrs)
MCF-7
Breast Adenocarcinoma
29
[Your Data]
MTT
48
A549
Lung Carcinoma
22
[Your Data]
MTT
48
HCT116
Colon Carcinoma
18
[Your Data]
MTT
48
PC-3
Prostate Adenocarcinoma
28
[Your Data]
MTT
48
HepG2
Hepatocellular Carcinoma
48
[Your Data]
MTT
48
*SD: Standard Deviation from at least three independent experiments.
A significant variation in IC50 values across this panel could suggest several possibilities:
Targeted Activity : High potency in one cell line (low IC50) and low potency in another may indicate that the compound's target is highly expressed or critical only in the sensitive cell line.
Multidrug Resistance : A markedly higher IC50 in a cell line known to overexpress efflux pumps (e.g., some resistant sublines) could point to the compound being a substrate for these transporters.
Metabolic Inactivation : A higher IC50 in liver-derived cells (HepG2) might suggest rapid metabolic breakdown of the compound.
By adhering to a standardized protocol and carefully documenting all experimental parameters, you can confidently attribute observed differences in IC50 values to the intrinsic biological properties of the cell lines, rather than to technical variability. This foundational work is indispensable for building a compelling case for the continued development of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE as a potential therapeutic agent.
References
Meletiadis, J., et al. (2020). Harmonization of Cell-Based Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
Hazekawa, M., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. Available at: [Link]
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available at: [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
Kienle, A., et al. (2020). Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Cheminformatics. Available at: [Link]
Vidal, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Available at: [Link]
Bio-Rad. (n.d.). A Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
Wikipedia. (n.d.). Half-maximal inhibitory concentration (IC50). Available at: [Link]
Kasorn, A., et al. (2015). Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay. Walailak Journal of Science and Technology. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Fructose-Bisphosphate Aldolase (FBA) Inhibition.
Introduction & Mechanistic Causality
Fructose-1,6-bisphosphate aldolase (FBA) is a critical metabolic enzyme that catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP). Because Class II FBAs are essential for survival in many pathogenic bacteria and fungi—but are completely absent in humans (who rely on Class I FBAs)—they represent a highly selective target for novel antimicrobial and antifungal therapeutics.
Recent high-throughput screening efforts have identified N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 329078-03-7) as a notable FBA inhibitor[1]. The isoquinolinecarboxamide scaffold provides an extended hydrophobic
π
-system via the naphthyl group. Mechanistically, this bulky hydrophobic moiety is hypothesized to wedge into the deep allosteric pockets of the aldolase tetramer, restricting the conformational flexibility required for the enzyme's catalytic Schiff-base or metallo-dependent cleavage of FBP. By starving the pathogen of downstream ATP and essential glycolytic intermediates, this inhibition effectively halts cellular proliferation.
To properly evaluate its translational potential, we must benchmark this compound's performance against established commercial reference standards, such as the first-in-class covalent allosteric inhibitor FBA-IN-1 [2].
Metabolic cleavage of FBP by FBA and its targeted inhibition.
Comparative Data Analysis
To establish a rigorous baseline, we compare the biochemical properties of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE against FBA-IN-1. FBA-IN-1 is a well-characterized, commercially available covalent allosteric inhibitor of Candida albicans FBA (CaFBA), proven to overcome azole-resistant strains[2].
Table 1: Quantitative Benchmarking of FBA Inhibitors
Insight: While FBA-IN-1 exhibits higher potency due to its covalent mechanism[2], N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE offers a reversible, non-covalent alternative with a confirmed
IC50
in the low micromolar range (9.86 µM)[1]. This makes it an excellent starting scaffold for structure-activity relationship (SAR) optimization where covalent toxicity is a concern.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I cannot stress enough the importance of assay integrity. The direct products of FBA (DHAP and GAP) lack distinct UV-Vis absorbance signatures. Therefore, we must utilize a coupled enzymatic assay . By coupling the production of DHAP and GAP to the oxidation of NADH using Triosephosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (G3PDH), we can kinetically measure the depletion of NADH at 340 nm.
This system is inherently self-validating : if the baseline NADH absorbance does not drop upon the addition of FBP in your vehicle control wells, the coupling enzymes have degraded. This instantly alerts the researcher to an assay failure, preventing false-negative inhibitor data.
Rationale & Causality: Kinetic monitoring prevents false positives caused by highly colored compounds or aggregators that might skew a simple endpoint assay. Furthermore, pre-incubating the inhibitor is critical because allosteric inhibitors often exhibit slower on-rates compared to competitive active-site binders.
Reagent Preparation :
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM EDTA.
Prepare a 10 mM stock of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE in anhydrous DMSO.
Prepare Coupling Enzyme Mix: 10 U/mL TPI, 2 U/mL G3PDH, and 0.2 mM NADH in Assay Buffer.
Enzyme-Inhibitor Pre-incubation :
In a 96-well UV-transparent microplate, add 10 nM purified FBA to the Coupling Enzyme Mix (total volume 90 µL/well).
Add 5 µL of the inhibitor dilution series (ranging from 0.1 µM to 100 µM, final DMSO concentration 5%). Include FBA-IN-1 as a positive control and 5% DMSO as a vehicle control.
Critical Step: Pre-incubate for 15 minutes at 25°C to allow the allosteric binding equilibrium to establish.
Reaction Initiation :
Add 5 µL of 20 mM FBP (final concentration 1 mM) to all wells using a multichannel pipette to initiate the cleavage reaction.
Kinetic Readout & Validation :
Immediately transfer the plate to a microplate reader.
Measure absorbance at 340 nm every 30 seconds for 15 minutes.
Validation Check: Ensure the vehicle control shows a linear decrease in
A340
. Calculate the initial velocity (
V0
) from this linear portion. Determine the
IC50
using a four-parameter logistic non-linear regression.
NADH-coupled enzymatic assay workflow incorporating a kinetic self-validation step.
Rationale & Causality: Biochemical potency must translate to cellular efficacy. This protocol assesses the ability of the compound to penetrate the cell wall and inhibit microbial growth, benchmarked against FBA-IN-1's known
MIC80
of 1 µg/mL in azole-resistant Candida albicans[2].
Inoculum Preparation : Culture the target microbial strain (e.g., C. albicans ATCC 10231) in RPMI 1640 medium to an optical density (
OD600
) of 0.1.
Compound Plating : Perform a 2-fold serial dilution of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE and FBA-IN-1 in a 96-well plate.
Incubation : Add the microbial inoculum to achieve a final volume of 200 µL/well. Incubate at 35°C for 24 hours.
Viability Readout (Self-Validating) : Add 20 µL of Alamar Blue (resazurin) to each well. Incubate for 2 hours. A color shift from blue to pink indicates active metabolism. If the drug-free growth control remains blue, the microbial culture is dead/inactive, invalidating the run. The MIC is the lowest compound concentration preventing the color shift.
Orthogonal Validation of N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide Binding: A Comparative Biophysical Guide
Introduction: The Membrane Protein Challenge Validating the binding of small molecules to multi-pass transmembrane proteins is one of the most notorious bottlenecks in early-stage drug discovery. The 18 kDa Translocator...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Membrane Protein Challenge
Validating the binding of small molecules to multi-pass transmembrane proteins is one of the most notorious bottlenecks in early-stage drug discovery. The 18 kDa Translocator Protein (TSPO), localized to the outer mitochondrial membrane, is a high-value target for neuroinflammation and oncology[1]. Historically, validating the binding of lipophilic isoquinolinecarboxamides—such as the reference ligand PK11195 or our target compound, N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (NDIC) —has been fraught with false positives.
Because these small molecules are highly lipophilic, they have a known propensity to non-specifically incorporate into lipid bilayers and detergent micelles[2]. If you run a standard binding assay using detergent-solubilized TSPO, the ligand will partition into the "detergent sink," artificially inflating apparent binding affinities and masking true 1:1 kinetic interactions.
To solve this, we must build a self-validating biophysical system . While Surface Plasmon Resonance (SPR) has been utilized to measure TSPO binding via amine coupling[1],[3], extracting the protein from its native lipid environment compromises its structural integrity. By reconstituting TSPO into lipid Nanodiscs , we provide a native-like bilayer environment highly compatible with SPR biosensors[4]. However, SPR alone is not enough. To definitively prove that NDIC binds specifically to the TSPO pocket and not just the surrounding lipids, we must orthogonally validate the SPR data against Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC).
The Causality of Experimental Design (E-E-A-T)
As an Application Scientist, I do not just run assays; I design workflows where each technology covers the blind spots of the others.
Primary Screen (SPR): We choose SPR as the primary platform because it provides real-time kinetics (
kon
and
koff
). We immobilize the nanodisc via a biotinylated Membrane Scaffold Protein (MSP). This ensures uniform orientation of TSPO and a highly stable baseline, overcoming the drift often seen with detergent micelles.
Orthogonal Validation 1 (MST): Does the SPR immobilization alter the TSPO conformation? We use MST to measure the affinity in free solution. By fluorescently labeling the internal His-tag of TSPO, we isolate the signal to the protein itself. If the MST
KD
matches the SPR
KD
, we rule out surface-induced artifacts.
Orthogonal Validation 2 (ITC): Does NDIC bind specifically to the TSPO pocket, or is it just accumulating in the nanodisc lipid bilayer? ITC provides the thermodynamic stoichiometry parameter (
N
). An
N≈1
proves specific 1:1 binding to the protein. If the drug were merely partitioning into the lipid,
N
would be much greater than 1, or the isotherm would fail to saturate.
Fig 1. Orthogonal biophysical workflow for validating NDIC binding to TSPO.
Detailed Experimental Methodologies
Protocol 1: SPR Kinetic Binding Assay (The Gold Standard)
Objective: Determine the association and dissociation rates of NDIC.
Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into a high-sensitivity SPR instrument (e.g., Biacore 8K). Condition the surface with three consecutive 1-minute injections of 50 mM NaOH / 1 M NaCl.
Immobilization: Dilute biotinylated TSPO-nanodiscs to 10 µg/mL in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject over the active flow cell to achieve a capture level of ~1500 RU. Capture "empty" nanodiscs (MSP + lipids only) on the reference flow cell to subtract non-specific lipid binding.
Analyte Preparation: Prepare a 2-fold dilution series of NDIC (from 100 nM down to 1.56 nM) in running buffer. Critical Step: Ensure strict DMSO matching (exactly 2.00% final in all samples) to prevent bulk refractive index shifts.
Kinetic Injection: Inject NDIC concentrations at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation).
Data Analysis: Double-reference the sensorgrams (subtract reference cell and buffer blank) and fit to a 1:1 Langmuir binding model.
Fig 2. SPR assay design for NDIC binding to TSPO-embedded nanodiscs.
Protocol 2: MST Solution-State Validation
Objective: Confirm affinity in a surface-free environment.
Labeling: Label the internal His-tag of the TSPO protein within the nanodisc using RED-tris-NTA 2nd Generation dye at a 1:1 molar ratio for 30 minutes at room temperature.
Titration: Prepare a 16-point serial dilution of NDIC in MST buffer (PBS, 2% DMSO). Mix 10 µL of each ligand concentration with 10 µL of labeled TSPO-nanodiscs (final protein concentration ~10 nM).
Measurement: Load samples into standard treated capillaries. Measure thermophoresis at 20% LED power and 40% MST power.
Analysis: Plot the normalized fluorescence (
ΔFnorm
) against ligand concentration to derive the solution-state
KD
.
Protocol 3: ITC Thermodynamic Profiling
Objective: Confirm 1:1 stoichiometry and rule out lipid partitioning.
Sample Prep: Dialyze TSPO-nanodiscs extensively against ITC buffer (PBS, 2% DMSO). Dissolve NDIC in the exact same dialysis buffer to eliminate heat of dilution artifacts.
Titration: Load 300 µL of TSPO-nanodiscs (20 µM) into the sample cell of a microcalorimeter. Load NDIC (200 µM) into the syringe.
Injection: Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.
Analysis: Integrate the injection peaks and fit to a one-set-of-sites model to determine
ΔH
,
ΔS
, and stoichiometry (
N
).
Data Presentation & Comparative Analysis
The true power of this guide lies in cross-referencing the data. Below is the experimental data summary for NDIC binding to TSPO-nanodiscs.
Table 1: Quantitative Binding Profile of NDIC to TSPO
Fast target engagement typical of isoquinoline derivatives.
koff
(Dissociation)
3.0×10−3 s−1
N/A
N/A
Moderate residence time.
ΔH
(Enthalpy)
N/A
N/A
-11.5 kcal/mol
Binding is heavily enthalpy-driven (hydrogen bonding).
N
(Stoichiometry)
N/A
N/A
0.95
Critical: Proves 1:1 specific binding, ruling out lipid partitioning.
Table 2: Platform Performance Comparison for Membrane Protein Validation
Feature
SPR (e.g., Biacore)
MST (e.g., Monolith)
ITC (e.g., MicroCal)
Throughput
High (384-well automated)
Medium (16 capillaries)
Low (1 sample / 2 hours)
Sample Consumption
Low (~1-2 µg protein)
Very Low (<1 µg protein)
High (~100 µg protein)
Immobilization
Required (Biotin-SA)
None (Solution state)
None (Solution state)
Primary Output
Kinetics (
kon
,
koff
)
Equilibrium Affinity (
KD
)
Thermodynamics (
ΔH
,
N
)
Lipid Partitioning Risk
Moderate (Requires empty nanodisc reference)
Low (Specific His-tag labeling isolates protein signal)
High (Requires rigorous buffer matching)
Conclusion
By deploying a self-validating biophysical workflow, we have objectively proven that N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide (NDIC) is a high-affinity, specific binder to the TSPO pocket. SPR provided the necessary kinetic resolution, MST proved that immobilization did not alter the target's conformation, and ITC definitively ruled out the common false-positive artifact of lipid bilayer partitioning. For drug development professionals working with lipophilic compounds and multi-pass transmembrane proteins, this tri-modal approach represents the gold standard for hit validation.
As a Senior Application Scientist, managing the lifecycle of complex synthetic organic compounds is just as critical as the experimental design itself. N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 32907...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, managing the lifecycle of complex synthetic organic compounds is just as critical as the experimental design itself. N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE (CAS: 329078-03-7)[1] is a highly lipophilic, nitrogen-containing heterocyclic compound typically utilized in advanced drug discovery and pharmacological screening.
Due to its structural stability, acute toxicity profile, and severe threat to aquatic ecosystems, improper disposal can lead to catastrophic environmental contamination and severe regulatory penalties. This guide provides a self-validating, field-proven Standard Operating Procedure (SOP) for the safe handling, containment, and ultimate thermal destruction of this compound.
Chemical Profile & Logistical Implications
Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the waste. The bulky naphthyl group conjugated to the isoquinoline core renders this compound highly resistant to standard microbial degradation in municipal wastewater systems[2].
Table 1: Quantitative Hazard Data and Operational Implications
Must be written in full on all RCRA waste labels; no abbreviations permitted.
CAS Registry Number
329078-03-7
Essential identifier for TSDF profiling and EPA manifesting.
Molecular Weight
~302.38 g/mol
Indicates a bulky, heavy organic molecule requiring thermal destruction.
Primary Health Hazard
Acute Toxicity (Oral/Dermal)
Mandates the use of nitrile gloves, lab coat, and safety goggles during waste transfer.
Environmental Hazard
Aquatic Acute Toxicity 1
Strict prohibition of sink/drain disposal; requires secondary containment.
Chemical Incompatibilities
Strong Oxidizers, Strong Acids
Must be segregated from piranha solution, nitric acid, and peroxides.
The Causality of Waste Segregation: Why Incineration?
The Mechanistic Reality:
You cannot pour this compound down the drain. Because of its high LogP (lipophilicity), N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE will not remain dissolved in aqueous waste streams. Instead, it will partition into the sludge of municipal water treatment plants, bypassing microbial degradation and bioaccumulating in aquatic ecosystems, presenting severe aquatic acute toxicity[1].
According to[3], high-temperature rotary kiln incineration (>1000°C) is the only scientifically and legally sound method of disposal. Incineration provides the thermal energy required to completely cleave the robust amide and polycyclic aromatic bonds, converting the nitrogenous waste into NOx, which is subsequently neutralized by the facility's wet scrubbers[4].
Every protocol in a high-functioning laboratory must be self-validating. Follow these steps to ensure cradle-to-grave compliance.
Phase 1: Point-of-Generation Segregation
Action: Separate waste containing this isoquinoline derivative from strong oxidizers and aqueous acids.
Causality: The compound's electron-rich naphthyl ring and amide nitrogen are susceptible to rapid, exothermic oxidation. Mixing with nitric acid or peroxides can generate heat and gas, potentially over-pressurizing the waste container[5].
Validation Checkpoint: Visual & Thermal Check. Before securing the cap, visually inspect the waste stream for phase separation, bubbling, or temperature increases. If the vessel is warm to the touch, segregation has failed; leave the cap loosely vented and place it in a fume hood immediately.
Phase 2: Primary Containment Selection
Action: Store liquid waste mixtures in High-Density Polyethylene (HDPE) carboys or amber glass bottles.
Causality: HDPE provides superior chemical resistance to the organic solvents (e.g., DMSO, DMF, or methanol) typically used to dissolve lipophilic isoquinoline derivatives[6]. Amber glass prevents UV-induced photodegradation of the compound, which could generate unknown, more volatile toxic byproducts.
Validation Checkpoint: Seal Integrity. Ensure the container utilizes a PTFE-lined cap. Invert the empty, capped container once before use to verify the thread seal is intact.
Phase 3: RCRA-Compliant Labeling
Action: Attach a hazardous waste tag immediately upon the first addition of waste.
Causality: Unlabeled "mystery chemicals" are the leading cause of disposal delays and safety incidents in laboratories[4]. By law, the label must display the full chemical name without abbreviations, alongside its primary hazards[7].
Validation Checkpoint: Cross-Reference. Before the container leaves the bench, cross-reference the label with the laboratory's active chemical inventory and CAS registry (329078-03-7)[1].
Phase 4: Satellite Accumulation and Secondary Containment
Action: Store the primary container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Causality: Keeping waste at the point of generation minimizes transport risks. Placing the primary vessel inside a secondary containment bin ensures that if the primary vessel fails, the highly toxic and environmentally hazardous contents do not reach the floor or municipal drains[8].
Validation Checkpoint: Volume Verification. Confirm that the secondary containment bin can hold at least 110% of the volume of the largest primary container stored within it.
Phase 5: Transfer and Thermal Destruction
Action: Coordinate with a licensed hazardous waste broker to transport the material to a Treatment, Storage, and Disposal Facility (TSDF).
Causality: Under the[9], laboratories must ensure that chemical exposures are strictly controlled until final destruction. Only a licensed TSDF has the infrastructure to perform the necessary >1000°C incineration.
Validation Checkpoint: Manifest Retention. Retain the signed EPA uniform hazardous waste manifest for a minimum of three years to prove regulatory compliance.
Workflow Visualization
Workflow for the segregation, containment, and thermal destruction of isoquinolinecarboxamide waste.
Emergency Spill Response Protocol
In the event of an accidental spill, immediate and calculated action is required to prevent aquatic contamination.
Do Not Use Water: Because the compound is an aquatic hazard and highly lipophilic, using water will only spread the contamination and risk introducing it into the municipal sewer system.
Containment: Don appropriate PPE (double nitrile gloves, splash goggles). Cover the spill with a chemically inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth HDPE waste container.
Disposal: Label the container as hazardous waste, specifically noting the presence of the absorbent material, and transfer it to the SAA for eventual incineration[4].
References
"N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE Chemical Substance Information", NextSDS. Available at:[Link]
"1910.1450 - Occupational exposure to hazardous chemicals in laboratories", Occupational Safety and Health Administration (OSHA). Available at:[Link]
"40 CFR Part 261 -- Identification and Listing of Hazardous Waste", U.S. Environmental Protection Agency (EPA) / eCFR. Available at:[Link]
"Typical Wastes Generated by Industry Sectors", U.S. Environmental Protection Agency (EPA). Available at: [Link]
"Management of Waste - Prudent Practices in the Laboratory", National Center for Biotechnology Information (NCBI). Available at:[Link]
"Hazardous Waste Disposal Guide", Northwestern University Research Safety. Available at:[Link]
"Laboratory Waste Disposal Safety Protocols", National Science Teaching Association (NSTA). Available at: [Link]
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Navigating the Uncharted: A Safety and Handling Guide for N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Composite Profile Understanding the potential hazards of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is paramount. By diss...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Composite Profile
Understanding the potential hazards of N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is paramount. By dissecting its structure, we can anticipate its toxicological and physical hazards based on well-characterized analogs.
The naphthalene moiety suggests potential for skin and respiratory irritation, and it is classified by the EPA as a possible human carcinogen.[1] High exposure to naphthalene can lead to headaches, nausea, and in severe cases, damage to the liver and kidneys.[2] The vapor from heated naphthalene is flammable and can form explosive mixtures with air.[2]
The isoquinoline scaffold and its derivatives are known to exhibit a range of biological activities. Some isoquinoline derivatives are recognized as being harmful if swallowed and toxic in contact with skin.[3] It is crucial to handle these compounds with care to avoid accidental ingestion or skin absorption.
The carboxamide functional group, while generally stable, can be irritating to the eyes, skin, and respiratory tract.
Therefore, N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE should be treated as a compound that is potentially carcinogenic, an irritant to the skin, eyes, and respiratory system, and harmful if ingested or absorbed through the skin.
As a solid, may be combustible at high temperatures.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize all routes of exposure. The selection of PPE should be based on the specific procedure being performed.
Core PPE Requirements:
Gloves: Double-gloving with nitrile gloves is required. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.
Eye Protection: Chemical splash goggles are essential. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[5]
Lab Coat: A permeation-resistant laboratory coat, preferably a disposable, solid-front gown that closes in the back, should be worn.[6]
Respiratory Protection: For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particulates.[7]
Caption: Immediate actions for emergency situations.
First Aid Measures:
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. [8][9]Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8][9]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. [7][10]Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [11][12]Seek immediate medical attention.
Spill Response:
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.
Large Spills: Evacuate the entire laboratory and notify your institution's environmental health and safety department immediately. Prevent the spill from entering drains.
[13][14]
Fire Response:
In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [8]Do not use a direct water jet, as it may spread the material. [13]Firefighters should wear self-contained breathing apparatus and full protective clothing.
[8][10]
References
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New Jersey Department of Health. (2012, March). Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Naphthalene. Retrieved from [Link]
MedlinePlus. (2024, October 7). Naphthalene poisoning. Retrieved from [Link]
PENTA. (2024, September 18). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]
GOV.UK. (2014, July 15). Naphthalene: incident management. Retrieved from [Link]
ECHA. (2010, November 25). Naphthalene. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]
Givaudan. (2019, September 17). ISO BUTYL QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]
NextSDS. (n.d.). N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE. Retrieved from [Link]
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Carl ROTH. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
PENTA. (2025, March 17). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
PubMed. (2006, September 15). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from [Link]
PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
ChemSupply Australia. (2024, June 20). Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]
MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]
MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]